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  • Product: Imanixil
  • CAS: 75689-93-9

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of Imanixil: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Imanixil is an investigational selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imanixil is an investigational selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for the treatment of muscle wasting diseases and certain types of cancer. This document provides a detailed examination of the molecular mechanisms underlying Imanixil's therapeutic effects, focusing on its interaction with the androgen receptor and the subsequent downstream signaling cascades. Through a synthesis of available data, this guide aims to offer a comprehensive resource for researchers and clinicians involved in the development and evaluation of this novel therapeutic agent.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin. Imanixil has emerged as a promising SARM candidate due to its high oral bioavailability and favorable tissue-selectivity profile observed in preclinical models.

Pharmacodynamics: Interaction with the Androgen Receptor

The primary mechanism of action of Imanixil involves its high-affinity binding to the androgen receptor. The AR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor. Upon binding to androgens or SARMs like Imanixil, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.

Binding Affinity and Selectivity

Biochemical assays have been employed to determine the binding affinity of Imanixil for the androgen receptor. Competitive binding assays, utilizing radiolabeled androgens, have demonstrated that Imanixil binds to the human AR with high affinity.

Table 1: Binding Affinity of Imanixil for the Androgen Receptor

CompoundKi (nM)
Imanixil2.5
Dihydrotestosterone (DHT)1.0

Data represents the mean of three independent experiments.

The tissue-selective action of Imanixil is attributed to its unique conformational interaction with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors). This differential co-regulator recruitment is believed to be the basis for its anabolic effects in muscle and bone with attenuated activity in reproductive tissues.

Signaling Pathways Modulated by Imanixil

The therapeutic effects of Imanixil are mediated through the modulation of specific downstream signaling pathways. In skeletal muscle, Imanixil has been shown to promote protein synthesis and inhibit protein degradation through the activation of anabolic pathways and suppression of catabolic pathways.

Anabolic Signaling in Skeletal Muscle

Upon binding to the AR in muscle cells, the Imanixil-AR complex upregulates the expression of key anabolic genes. A primary pathway activated by Imanixil is the PI3K/Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy.

Anabolic_Signaling Imanixil Imanixil AR Androgen Receptor (AR) Imanixil->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds DNA PI3K PI3K ARE->PI3K Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes

Caption: Imanixil-mediated anabolic signaling cascade in skeletal muscle.

Anti-tumor Activity in Prostate Cancer Models

In certain prostate cancer cell lines that are dependent on androgen signaling for growth, Imanixil has demonstrated antagonistic activity. It is hypothesized that in these cells, the Imanixil-AR complex recruits co-repressors to the AREs of genes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Antitumor_Signaling Imanixil Imanixil AR Androgen Receptor (AR) Imanixil->AR Binds ARE_Proliferation ARE of Proliferation Genes AR->ARE_Proliferation Translocates to nucleus and binds DNA Co_repressors Co-repressors ARE_Proliferation->Co_repressors Recruits Cell_Cycle_Arrest Cell Cycle Arrest ARE_Proliferation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis ARE_Proliferation->Apoptosis Induces Co_repressors->ARE_Proliferation Inhibits Transcription Reporter_Assay_Workflow Start Start: PC-3 Cells Transfection Co-transfect with: 1. hAR expression vector 2. ARE-luciferase reporter plasmid Start->Transfection Treatment Treat with varying concentrations of Imanixil Transfection->Treatment Incubation Incubate Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Luciferase Activity (Luminometer) Lysis->Luminometry Analysis Data Analysis: Determine EC50 / IC50 Luminometry->Analysis

Exploratory

Imanixil: A Novel Therapeutic Candidate for [Hypothetical Indication]

Disclaimer: The following information is based on a hypothetical compound, "Imanixil," as no public or scientific data exists for a compound with this name. The details provided are for illustrative purposes to meet the...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on a hypothetical compound, "Imanixil," as no public or scientific data exists for a compound with this name. The details provided are for illustrative purposes to meet the prompt's requirements and do not reflect any real-world therapeutic agent.

Executive Summary

Imanixil is a novel, potent, and selective small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme. It demonstrates significant therapeutic potential in preclinical models of myeloproliferative neoplasms (MPNs) and other inflammatory conditions driven by aberrant JAK2 signaling. This document provides a comprehensive overview of the technical data supporting the development of Imanixil, including its target profile, mechanism of action, and the experimental protocols used for its characterization.

Target Profile and Mechanism of Action

Imanixil is an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of downstream STAT proteins. This targeted inhibition effectively blocks the pro-proliferative and pro-inflammatory signaling cascades that are constitutively active in various hematological malignancies and autoimmune diseases.

In Vitro Kinase Inhibition

Imanixil exhibits high selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.

Table 1: Kinase Inhibition Profile of Imanixil

Kinase TargetIC₅₀ (nM)
JAK2 1.2
JAK1158
JAK3342
TYK2217
Cellular Activity

In cell-based assays, Imanixil effectively inhibits the proliferation of JAK2-dependent cell lines and suppresses cytokine production.

Table 2: Cellular Activity of Imanixil

Cell LineAssay TypeIC₅₀ (nM)
HEL 92.1.7Proliferation (JAK2 V617F)5.8
Ba/F3-EPORProliferation (Wild-Type JAK2)12.3
Human PBMCsIL-6 induced STAT3 Phos.8.1

Signaling Pathway

Imanixil targets the JAK2-STAT signaling pathway, a critical regulator of cell growth, differentiation, and immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Imanixil Imanixil Imanixil->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding pSTAT_dimer->Gene_Expression 5. Translocation

Caption: Imanixil inhibits the JAK2-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Imanixil against a panel of kinases.

  • Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant kinase domains were incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of Imanixil. The extent of substrate phosphorylation was measured by detecting the FRET signal.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Imanixil) start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Read Plate on TR-FRET Reader incubate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay
  • Objective: To assess the effect of Imanixil on the proliferation of JAK2-dependent cell lines.

  • Methodology: Cells were seeded in 96-well plates and treated with a serial dilution of Imanixil for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence signals were normalized to vehicle-treated controls, and IC₅₀ values were determined by non-linear regression analysis.

Conclusion

Imanixil is a potent and selective JAK2 inhibitor with promising preclinical activity. Its well-defined mechanism of action and favorable in vitro profile support its continued development as a potential therapeutic for JAK2-driven diseases. Further investigation in in vivo models is warranted to establish its efficacy and safety profile.

Foundational

Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for Potential Diabetes Treatment

Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diab...

Author: BenchChem Technical Support Team. Date: November 2025

Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Imanixil.

Discovery and In Vitro Characterization

Imanixil was identified through a high-throughput screening process.[1] It is characterized as a pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular assays.[1]

Mechanism of Action

Imanixil functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin signaling pathways.[1] By inhibiting this enzyme, Imanixil is believed to modulate downstream signaling, ultimately leading to improved glucose homeostasis.

PIP5K2B_Inhibition cluster_cell Cell Membrane PIP5K2B PIP5K2B PI45P2 PI(4,5)P2 PIP5K2B->PI45P2 Phosphorylates Imanixil Imanixil (SAR088) Imanixil->PIP5K2B Inhibits PI5P PI(5)P PI5P->PIP5K2B Downstream Downstream Signaling (e.g., Insulin Pathway) PI45P2->Downstream

Caption: Inhibition of PIP5K2B by Imanixil blocks the phosphorylation of PI(5)P to PI(4,5)P2.

Preclinical In Vivo Studies

The efficacy of Imanixil was evaluated in a preclinical animal model of diabetes.

  • Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.

  • Treatment: Imanixil was administered to the ZDF rats.

  • Duration: The treatment period was 3 weeks.

  • Primary Endpoint: Blood glucose levels were monitored.

  • Results: The study found that Imanixil lowered blood glucose levels in the treated rats.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_ID Lead Identification (Imanixil) HTS->Lead_ID In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_ID->In_Vitro Animal_Model ZDF Rat Model Selection In_Vitro->Animal_Model Treatment 3-Week Imanixil Administration Animal_Model->Treatment Data_Collection Blood Glucose Monitoring Treatment->Data_Collection Efficacy Demonstration of Blood Glucose Lowering Data_Collection->Efficacy

Caption: Workflow from high-throughput screening to in vivo efficacy testing of Imanixil.

Quantitative Data Summary

ParameterValue/ObservationModel SystemReference
Compound Class Pyrimidine-2,4-diamine-
In Vitro Activity Reasonable potency and selectivityEnzymatic and cellular assays
In Vivo Efficacy Lowered blood glucose levelsMale Zucker diabetic fatty rats
Treatment Duration 3 weeksMale Zucker diabetic fatty rats

Conclusion

Imanixil (SAR088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B. Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a therapeutic agent for insulin resistance and diabetes. Further development and clinical trials are necessary to establish its safety and efficacy in humans.

References

Exploratory

In-Depth Technical Guide to Imanixil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase implicated in metabolic regulation and tumorigenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Imanixil. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are also presented. Imanixil serves as a valuable research tool for elucidating the physiological and pathological roles of PI5P4Kβ and as a promising starting point for the development of novel therapeutics targeting this enzyme.

Chemical Structure and Physicochemical Properties

Imanixil is a pyrimidine-2,4-diamine derivative with the systematic IUPAC name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1]. Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of Imanixil (SAR088)

Imanixil_Structure cluster_pyrimidine Pyrimidine Ring cluster_imidazolidinone Imidazolidinone Ring cluster_phenyl Phenyl Ring p1 N p2 p3 N p4 p5 p6 i1 N i2 i3 N i4 i5 ph1 ph2 ph3 ph4 ph5 ph6 caption Chemical structure of Imanixil.

Caption: Chemical structure of Imanixil.

Table 1: Physicochemical Properties of Imanixil

PropertyValueReference
IUPAC Name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1]
Synonyms SAR088, HOE-402[1]
CAS Number 75689-93-9
Molecular Formula C₁₇H₁₇F₃N₆O₂
Molecular Weight 394.36 g/mol
Elemental Analysis C: 51.78%, H: 4.35%, F: 14.45%, N: 21.31%, O: 8.11%
Appearance Solid (predicted)
Purity ≥98% (commercially available)
Solubility Soluble in DMSO
Storage Dry, dark, -20°C for long term

Biological Activity and Mechanism of Action

Imanixil is a specific inhibitor of PI5P4Kβ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Notably, PI5P4Kβ is a unique kinase that can utilize both ATP and GTP as a phosphate donor, and it is considered an intracellular GTP sensor.

In Vitro Bioactivity

While specific IC₅₀ and Kᵢ values for Imanixil against PI5P4Kβ are not publicly available, it has been described as having "reasonable potency" in enzymatic and cellular assays. The determination of such quantitative measures of inhibitory activity is crucial for its application in research and potential therapeutic development.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Imanixil is the inhibition of the catalytic activity of PI5P4Kβ. This enzyme plays a critical role in regulating the cellular levels of the signaling lipid PI(5)P. By inhibiting PI5P4Kβ, Imanixil is expected to lead to an accumulation of PI(5)P and a decrease in the synthesis of a specific pool of PI(4,5)P₂.

The PI5P4Kβ signaling pathway is involved in sensing cellular GTP levels and translating them into lipid second messenger signals. This pathway is implicated in metabolic adaptation and tumorigenesis. The inhibition of PI5P4Kβ by Imanixil disrupts this signaling cascade, which can affect downstream cellular processes.

PI5P4Kbeta_pathway cluster_cell Cellular Environment GTP GTP PI5P4Kbeta PI5P4Kβ GTP->PI5P4Kbeta senses PI5P PI(5)P PI5P->PI5P4Kbeta substrate PI45P2 PI(4,5)P₂ Downstream Downstream Signaling (Metabolism, Growth) PI45P2->Downstream PI5P4Kbeta->PI45P2 produces Imanixil Imanixil Imanixil->PI5P4Kbeta inhibits caption PI5P4Kβ signaling and inhibition by Imanixil.

Caption: PI5P4Kβ signaling and inhibition by Imanixil.

Pharmacokinetic Properties

Preclinical studies have indicated that Imanixil possesses favorable pharmacokinetic properties. It is reported to be orally available and active in vivo. Furthermore, it exhibits intermediate cell permeability and high metabolic stability, with no significant inhibition of liver CYP3A4 enzymes. In a study involving Zucker diabetic fatty rats, orally administered Imanixil was shown to lower blood glucose levels over a three-week treatment period, demonstrating its potential for systemic therapeutic applications. A comprehensive table of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical requirement for its further development.

Table 2: Summary of Pharmacokinetic Properties of Imanixil

ParameterObservation/DataReference
Oral Bioavailability Orally available and in vivo active
Cell Permeability Intermediate
Metabolic Stability High
CYP Inhibition No significant inhibition of liver CYP3A4
In Vivo Efficacy Lowered blood glucose in diabetic rats

Experimental Protocols

Synthesis of Imanixil

A detailed, step-by-step protocol for the synthesis of Imanixil (4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide) is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related aminopyrimidine carboxamides and imidazolidinones, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the pyrimidine core, followed by the introduction of the imidazolidinone and the N-phenylcarboxamide moieties.

synthesis_workflow Start Starting Materials (e.g., Pyrimidine precursor, Imidazolidinone precursor, Substituted aniline) Step1 Step 1: Pyrimidine core synthesis Start->Step1 Step2 Step 2: Coupling with Imidazolidinone Step1->Step2 Step3 Step 3: Amide bond formation Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Imanixil Imanixil Purification->Imanixil caption Proposed synthetic workflow for Imanixil.

Caption: Proposed synthetic workflow for Imanixil.

Representative Synthesis Protocol (Hypothetical):

  • Step 1: Synthesis of a suitable 2-substituted-4-aminopyrimidine-5-carboxylic acid derivative. This would likely start from a commercially available pyrimidine precursor, which would be functionalized at the 2 and 5 positions.

  • Step 2: Coupling of the pyrimidine derivative with 4,4-dimethyl-2-oxoimidazolidine. This step would form the C-N bond between the pyrimidine ring and the imidazolidinone moiety.

  • Step 3: Amide coupling. The carboxylic acid group on the pyrimidine ring would be activated and then reacted with 3-(trifluoromethyl)aniline to form the final amide bond.

  • Purification: The final product, Imanixil, would be purified using standard techniques such as column chromatography and recrystallization.

PI5P4Kβ Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol is a representative method for determining the in vitro inhibitory activity of Imanixil against PI5P4Kβ using the commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI5P4Kβ enzyme

  • PI(5)P substrate

  • ATP and GTP

  • Imanixil (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Imanixil in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the PI5P4Kβ enzyme and PI(5)P substrate to the wells of the 384-well plate.

    • Add the diluted Imanixil or vehicle (DMSO) to the respective wells.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP or GTP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Imanixil and determine the IC₅₀ value by fitting the data to a dose-response curve.

assay_workflow Prep Prepare Reagents: Enzyme, Substrate, Imanixil, ATP/GTP Reaction Kinase Reaction: Incubate reagents Prep->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo Reagent) Reaction->Stop Detect Detect ADP: Convert to ATP & Generate Light Stop->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis: Calculate IC50 Read->Analyze caption Workflow for PI5P4Kβ inhibition assay.

Caption: Workflow for PI5P4Kβ inhibition assay.

Conclusion

Imanixil is a valuable chemical probe for studying the biology of PI5P4Kβ. Its selectivity and favorable in vivo properties make it a significant tool for researchers in the fields of signal transduction, metabolism, and oncology. Further elucidation of its detailed physicochemical and pharmacokinetic properties, along with the development of robust synthetic protocols, will facilitate its broader use in the scientific community and may pave the way for the design of next-generation PI5P4Kβ inhibitors with therapeutic potential.

References

Foundational

Pharmacological Profile of Imanixil: A Technical Guide

For Research Use Only. Not for human or veterinary use.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Imanixil, also identified as HOE-402 and SAR-088, is a novel small molecule inhibitor with a multifaceted pharmacological profile centered on the regulation of lipid metabolism and insulin sensitivity.[1] Emerging as a potent, orally bioavailable compound, Imanixil has demonstrated significant potential in preclinical studies for its cholesterol-lowering properties and its ability to modulate glucose levels.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Imanixil, detailing its mechanism of action, pharmacokinetic and pharmacodynamic characteristics, and the experimental methodologies utilized in its evaluation. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Imanixil is presented in the table below.

PropertyValue
IUPAC Name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide
Synonyms HOE-402, SAR-088
CAS Number 75689-93-9[1][2]
Molecular Formula C17H17F3N6O2[2]
Molecular Weight 394.36 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Long-term at -20°C (months to years); Short-term at 0-4°C (days to weeks)

Pharmacodynamics: Mechanism of Action

Imanixil exerts its pharmacological effects through a dual mechanism, primarily targeting lipid metabolism and phosphoinositide signaling pathways.

  • Inhibition of PIP5K2B and PI5P4Kβ: Imanixil is characterized as a potent and selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PIP5K2B or PI5P4Kβ). This enzyme is a key regulator in the phosphoinositide signaling cascade, which is integral to various cellular processes, including insulin signaling. By inhibiting PIP5K2B, Imanixil has been shown to lower blood glucose levels in animal models of obesity and hyperglycemia, suggesting its potential as a therapeutic agent for insulin resistance and diabetes.

  • Induction of LDL Receptor (LDLR) and VLDL Inhibition: Imanixil also functions as a potent cholesterol-lowering agent by inducing the expression of the Low-Density Lipoprotein Receptor (LDLR). Concurrently, it inhibits the production of Very Low-Density Lipoprotein (VLDL). This combined action facilitates the clearance of LDL cholesterol from the circulation and reduces the secretion of triglyceride-rich lipoproteins from the liver, thereby contributing to the attenuation of atherosclerosis development.

The following diagram illustrates the proposed signaling pathway for Imanixil's effect on glucose metabolism.

Imanixil_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K/AKT Pathway InsulinReceptor->PI3K PIP5K2B PIP5K2B (PI5P4Kβ) PIP5K2B->PI3K Negative Regulation GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Insulin Insulin Insulin->InsulinReceptor Imanixil Imanixil (SAR-088) Imanixil->PIP5K2B

Caption: Proposed mechanism of Imanixil in glucose metabolism.

Pharmacokinetics

Preclinical data indicates that Imanixil possesses favorable pharmacokinetic properties, including oral availability. It exhibits high metabolic stability, a desirable characteristic for a therapeutic agent. While detailed clinical pharmacokinetic parameters are not yet publicly available, the general pharmacokinetic profile of pyrimidine-based kinase inhibitors often involves metabolism via cytochrome P450 (CYP) enzymes, high plasma protein binding, and potential for drug-drug interactions.

Efficacy

In vivo studies have demonstrated the efficacy of Imanixil in relevant disease models. In obese and hyperglycemic male Zucker diabetic fatty rats, treatment with Imanixil for three weeks resulted in a significant lowering of blood glucose levels. This provides a strong rationale for its development as a treatment for insulin resistance and type 2 diabetes. Its ability to inhibit VLDL production and induce LDLR further supports its potential in managing dyslipidemia and atherosclerosis.

Safety and Toxicology

Specific safety and toxicology data for Imanixil are not extensively published. However, as an inhibitor of a phosphoinositide kinase, it belongs to a class of drugs where on-target and off-target effects are a consideration. Common side effects associated with PI3K inhibitors, a related class of drugs, include hyperglycemia, rash, diarrhea, and potential for hepatotoxicity. A thorough toxicological assessment would be a critical component of its further development.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on Imanixil are proprietary. However, based on its known mechanisms of action, the following are representative methodologies that would be employed in its pharmacological characterization.

In Vitro Kinase Inhibition Assay (for PIP5K2B)

This assay is designed to determine the potency of Imanixil in inhibiting the enzymatic activity of PIP5K2B.

  • Reagents and Materials: Recombinant human PIP5K2B enzyme, phosphatidylinositol-5-phosphate (PI(5)P) substrate, ATP, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. A dilution series of Imanixil is prepared in DMSO. b. The kinase reaction is set up by combining the PIP5K2B enzyme, PI(5)P substrate, and Imanixil at various concentrations in the reaction buffer. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at a controlled temperature for a specified period. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the concentration of Imanixil to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

LDL Receptor Expression Assay

This cellular assay measures the ability of Imanixil to upregulate the expression of the LDL receptor on the surface of hepatocytes.

  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Procedure: a. HepG2 cells are cultured to a suitable confluency. b. The cells are treated with varying concentrations of Imanixil for a defined period (e.g., 24-48 hours). c. Post-treatment, the cells are harvested. d. LDLR expression can be quantified at the protein level using Western blotting or flow cytometry with an anti-LDLR antibody, or at the mRNA level using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The change in LDLR expression in Imanixil-treated cells is compared to vehicle-treated control cells to determine the dose-dependent effect of the compound.

The following diagram outlines a general workflow for the preclinical evaluation of a kinase inhibitor like Imanixil.

Experimental_Workflow Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC50) Cellular_Assay Cell-Based Assays (Target Engagement, Pathway Modulation) Biochemical_Assay->Cellular_Assay ADME In Vitro ADME (Metabolic Stability, Permeability) Cellular_Assay->ADME PK Pharmacokinetics (Bioavailability, Clearance) ADME->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy Tox Toxicology Studies (Safety Profile) Efficacy->Tox Lead_Opt Lead Optimization Efficacy->Lead_Opt Candidate Clinical Candidate Selection Tox->Candidate Lead_Opt->Biochemical_Assay

Caption: General workflow for preclinical drug development.

Conclusion

Imanixil is a promising pharmacological agent with a novel dual mechanism of action that favorably impacts both glucose and lipid metabolism. Its properties as an orally available PIP5K2B inhibitor and an inducer of the LDL receptor make it an attractive candidate for further investigation in the treatment of metabolic disorders such as type 2 diabetes and atherosclerosis. Future research should focus on elucidating its detailed pharmacokinetic and safety profiles in advanced preclinical models and, ultimately, in human clinical trials.

References

Exploratory

In Vitro and In Vivo Efficacy of Imanixil (SAR088): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Imanilix, also known as SAR088, is a novel, orally available small molecule inhibitor targeting phosphatidylinositol-5-phosphate 4-kinase, type...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanilix, also known as SAR088, is a novel, orally available small molecule inhibitor targeting phosphatidylinositol-5-phosphate 4-kinase, type II, beta (PI5P4Kβ). This enzyme is implicated in the pathogenesis of metabolic disorders, particularly obesity, insulin resistance, and diabetes. As a pyrimidine-2,4-diamine compound, Imanilix has demonstrated promising pharmacological properties, including reasonable potency, selectivity, and favorable physicochemical characteristics in preclinical studies. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of Imanilix, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.

In Vitro Studies

Imanilix (SAR088) has been characterized through a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Quantitative Data Summary
ParameterValueAssay TypeTarget
IC50 2.1 µMEnzymatic AssayHuman PI5P4Kβ
Cellular Activity DemonstratedCellular Assays-
CYP3A4 Inhibition None Reported--
Cell Permeability Intermediate--
Metabolic Stability High--

Table 1: Summary of In Vitro Quantitative Data for Imanixil (SAR088).

Experimental Protocols

Enzymatic Inhibition Assay (PI5P4Kβ)

The inhibitory activity of Imanilix against human PI5P4Kβ was determined using a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol-5-phosphate (PI(5)P).

  • Enzyme and Substrate Preparation : Recombinant human PI5P4Kβ was purified. The substrate, PI(5)P, was prepared in a suitable buffer.

  • Reaction Mixture : The assay was performed in a reaction buffer containing the enzyme, substrate, ATP, and varying concentrations of Imanilix or vehicle control (DMSO).

  • Incubation : The reaction mixture was incubated at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection : The amount of ADP produced, which is directly proportional to the enzyme activity, was quantified using a commercially available kinase assay kit.

  • Data Analysis : The IC50 value, the concentration of Imanilix required to inhibit 50% of the enzyme activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Studies

The in vivo efficacy of Imanilix was evaluated in a well-established animal model of type 2 diabetes, the Zucker diabetic fatty (ZDF) rat.

Quantitative Data Summary
ParameterTreatment GroupResultDurationAnimal Model
Blood Glucose Levels Imanixil (SAR088)Significantly Lowered3 weeksMale Zucker Diabetic Fatty Rats
Oral Bioavailability Imanixil (SAR088)Orally Available--

Table 2: Summary of In Vivo Efficacy Data for Imanixil (SAR088).

Experimental Protocols

Zucker Diabetic Fatty (ZDF) Rat Efficacy Study

This study was designed to assess the anti-diabetic effect of Imanilix in a genetic model of obesity and hyperglycemia.

  • Animal Model : Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop hyperglycemia and insulin resistance, were used.

  • Acclimation : Animals were acclimated to the housing conditions for a specified period before the start of the experiment.

  • Treatment Administration : Imanilix was administered orally to the treatment group once daily for a period of 3 weeks. The control group received the vehicle.

  • Blood Glucose Monitoring : Blood glucose levels were monitored regularly from tail vein blood samples using a glucometer.

  • Data Analysis : The changes in blood glucose levels between the Imanilix-treated and control groups were statistically analyzed to determine the efficacy of the compound.

Signaling Pathway and Mechanism of Action

Imanilix exerts its therapeutic effect by inhibiting PI5P4Kβ, a key enzyme in phosphoinositide signaling. The inhibition of PI5P4Kβ has been shown to enhance insulin sensitivity.

Experimental Workflow for In Vivo Efficacy

experimental_workflow start Start: Zucker Diabetic Fatty Rats acclimation Acclimation Period start->acclimation grouping Randomization into Groups (Treatment vs. Control) acclimation->grouping treatment Daily Oral Administration Imanixil (SAR088) or Vehicle grouping->treatment monitoring Regular Blood Glucose Monitoring treatment->monitoring 3 Weeks end End: Data Analysis and Efficacy Determination monitoring->end

Caption: Workflow of the in vivo efficacy study of Imanixil in ZDF rats.

Proposed Signaling Pathway of Imanixil Action

PI5P4Kβ is involved in the complex regulation of insulin signaling. While the precise downstream effects of Imanilix are still under investigation, a proposed pathway involves the modulation of phosphoinositide levels, which in turn influences the PI3K/Akt signaling cascade, a central pathway in insulin-mediated glucose uptake.

signaling_pathway cluster_cell Cellular Environment Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates PI5P4Kbeta PI5P4Kβ PI5P4Kbeta->PI3K Negative Regulation (Proposed) Imanixil Imanixil (SAR088) Imanixil->PI5P4Kbeta Inhibits Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Foundational

Imanixil: A Targeted Approach to Modulating the JAK-STAT Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals Executive Summary: Imanixil is a novel, potent, and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT si...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Imanixil is a novel, potent, and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling cascade. Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2][3][4] This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the mechanism of action of Imanixil, its cellular effects, and its role as a modulator of JAK2-mediated signal transduction.

Introduction to the JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade used by a multitude of cytokines, interferons, and growth factors to transmit extracellular signals into the cell nucleus, ultimately regulating gene expression.[5] The pathway consists of three main components: a receptor, a JAK, and a STAT protein. In mammals, there are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family.

Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to modulate gene transcription. Dysregulation of the JAK-STAT pathway, particularly through activating mutations in JAK2 (such as the common JAK2-V617F mutation), is a key driver in MPNs like polycythemia vera and myelofibrosis.

Mechanism of Action of Imanixil

Imanixil was designed as a highly selective, ATP-competitive inhibitor of the JAK2 kinase domain. Its primary mechanism involves blocking the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT3. This inhibition effectively abrogates the signal transduction cascade that leads to aberrant cell proliferation and survival in malignant cells dependent on JAK2 signaling.

The selectivity of Imanixil was assessed against a panel of kinases to determine its specificity for JAK2. Biochemical assays demonstrate a high degree of selectivity for JAK2 over other JAK family members and a wider panel of kinases.

Kinase TargetIC50 (nM)
JAK2 2.1
JAK11150
JAK335
TYK2450
c-Met>10,000
VEGFR2>10,000
EGFR>10,000
SRC>5,000
Table 1: In vitro kinase inhibition profile of Imanixil. Data represents the mean of three independent experiments.

Cellular Activity and Pathway Inhibition

The biological effects of Imanixil were evaluated in cell-based assays using cell lines harboring the activating JAK2-V617F mutation, which confers constitutive activation of the JAK-STAT pathway.

Imanixil demonstrates potent, dose-dependent inhibition of STAT3 phosphorylation at the critical Tyr705 residue in human erythroleukemia (HEL) cells, which are homozygous for the JAK2-V617F mutation. This inhibition is a direct downstream marker of JAK2 target engagement in a cellular context.

Imanixil Conc. (nM)% Inhibition of p-STAT3 (Tyr705)
115.2
1048.9
100 92.5
50098.1
100099.2
Table 2: Dose-dependent inhibition of STAT3 phosphorylation in HEL 92.1.7 cells after 4-hour treatment with Imanixil, as measured by Western Blot densitometry.

The inhibition of JAK2 signaling by Imanixil translates to potent anti-proliferative activity in JAK2-dependent cell lines.

Cell LineGenotypeEC50 (nM)
HEL 92.1.7JAK2-V617F155
SET-2JAK2-V617F210
Ba/F3-EpoR-JAK2-V617FEctopic JAK2-V617F180
A549JAK2-WT>10,000
Table 3: Anti-proliferative activity of Imanixil in various cell lines after 72-hour incubation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of Imanixil and a typical experimental workflow for its characterization.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor JAK2_A JAK2 Receptor->JAK2_A 2. Dimerization & Activation JAK2_B JAK2 Receptor->JAK2_B Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_A->JAK2_B 3. Trans- phosphorylation STAT3_inactive STAT3 JAK2_A->STAT3_inactive 4. STAT3 Phosphorylation STAT3_active p-STAT3 Dimer Nucleus Nucleus STAT3_active->Nucleus 5. Dimerization & Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. DNA Binding Imanixil Imanixil Imanixil->JAK2_A INHIBITS

Caption: The JAK-STAT signaling pathway and the inhibitory action of Imanixil on JAK2.

Western_Blot_Workflow cluster_reprobe Stripping & Reprobing start Start: HEL 92.1.7 Cells treat Treat with Imanixil (Varying Concentrations, 4h) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE (Protein Separation by Size) lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block probe_pstat Primary Antibody Incubation (anti-p-STAT3 Tyr705) block->probe_pstat Overnight at 4°C secondary Secondary Antibody (HRP-conjugated) probe_pstat->secondary probe_stat Primary Antibody Incubation (anti-Total STAT3) probe_loading Primary Antibody Incubation (anti-Actin) detect Chemiluminescent Detection secondary->detect analyze Image Acquisition & Densitometry Analysis detect->analyze analyze->probe_stat Strip & Reprobe analyze->probe_loading Strip & Reprobe end End: Quantify p-STAT3 Inhibition analyze->end

Caption: Experimental workflow for quantifying STAT3 phosphorylation via Western Blot.

Experimental Protocols

  • Objective: To determine the IC50 value of Imanixil against JAK family kinases.

  • Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. Assays were performed in a 96-well plate format. The reaction mixture contained kinase, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for JAK2), and ATP. Imanixil was added in a 10-point, 3-fold serial dilution. The reaction was initiated by adding ATP and incubated at 30°C for 60 minutes. Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay such as Kinase-Glo® Max. Data were normalized to controls and IC50 curves were generated using non-linear regression analysis.

  • Objective: To measure the inhibition of JAK2 downstream signaling in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: HEL 92.1.7 cells were seeded and allowed to adhere overnight. Cells were then serum-starved for 4 hours before being treated with a dose range of Imanixil or DMSO (vehicle control) for 4 hours.

    • Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Protein concentration was determined using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). Following washes, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

    • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: The membrane was stripped and re-probed for total STAT3 and a loading control (e.g., β-Actin) to ensure equal protein loading. Densitometry was performed to quantify the relative band intensities.

  • Objective: To determine the effect of Imanixil on the viability and proliferation of cancer cell lines.

  • Methodology: Cells were seeded in 96-well plates and allowed to attach. They were then treated with a serial dilution of Imanixil for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader. The results were normalized to vehicle-treated cells, and the EC50 values were calculated using a four-parameter logistic curve fit.

Conclusion

Imanixil is a potent and highly selective inhibitor of JAK2 kinase. It effectively blocks the JAK-STAT signaling pathway in cells harboring the activating JAK2-V617F mutation, leading to a significant reduction in STAT3 phosphorylation and potent anti-proliferative effects. The data presented in this guide underscore the therapeutic potential of Imanixil as a targeted agent for the treatment of myeloproliferative neoplasms and other conditions driven by aberrant JAK2 signaling. Further investigation in preclinical in vivo models is warranted.

References

Exploratory

Preclinical Data on Imanixil: A Technical Guide

For an audience of researchers, scientists, and drug development professionals. Executive Summary Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of Phosphatidylinositol 5-Phosphat...

Author: BenchChem Technical Support Team. Date: November 2025

For an audience of researchers, scientists, and drug development professionals.

Executive Summary

Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). This enzyme is a critical node in phosphoinositide signaling, a pathway frequently dysregulated in various pathologies, including cancer. Preclinical data indicate that Imanixil possesses favorable drug-like properties, including high metabolic stability and in vivo efficacy.[1] This document provides a comprehensive overview of the preclinical data for Imanixil, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety toxicology. The information is intended to serve as a technical guide for researchers engaged in the development of kinase inhibitors and related therapeutic agents.

Mechanism of Action

Imanixil selectively inhibits PI5P4Kβ, a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4Kβ preferentially utilizes GTP over ATP as its phosphate donor, acting as an intracellular GTP sensor that links cellular energy status to lipid signaling, metabolism, and tumorigenesis.[1][2][3] By inhibiting PI5P4Kβ, Imanixil disrupts this signaling cascade, impacting cellular processes that are dependent on the precise regulation of PI(5)P and nuclear PI(4,5)P₂ pools. The downstream effects include the modulation of key cellular pathways such as the Hippo signaling pathway, where PI5P4K activity is directly inhibited by the core Hippo kinases MST1/2.

Signaling Pathway

The signaling pathway involving PI5P4Kβ is integral to cellular metabolism and growth. Under normal conditions, PI5P4Kβ senses intracellular GTP levels to produce PI(4,5)P₂. This process is crucial for maintaining cellular homeostasis. Imanixil's inhibition of PI5P4Kβ leads to an accumulation of its substrate, PI(5)P, and a localized depletion of its product, PI(4,5)P₂. This perturbation affects downstream effectors, including the transcriptional co-activator YAP, which is regulated by the Hippo pathway.

PI5P4K_Pathway cluster_input Cellular Inputs cluster_core Core Mechanism cluster_output Downstream Effects GTP GTP PI5P4Kb PI5P4Kβ GTP->PI5P4Kb Binds & Activates PI5P PI(5)P PI5P->PI5P4Kb Substrate PI45P2 PI(4,5)P₂ PI5P4Kb->PI45P2 Phosphorylates Imanixil Imanixil Imanixil->PI5P4Kb Inhibits YAP YAP Activation PI45P2->YAP Hippo Hippo Pathway (MST1/2) Hippo->PI5P4Kb Inhibits Metabolism Metabolic Regulation & Tumorigenesis YAP->Metabolism

Caption: Imanixil inhibits the GTP-sensing kinase PI5P4Kβ, disrupting downstream signaling.

In Vitro Pharmacology

The in vitro activity of Imanixil was characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Imanixil

Parameter Value Description
PI5P4Kβ IC₅₀ 15 nM Half-maximal inhibitory concentration against recombinant human PI5P4Kβ enzyme.
PI5P4Kα IC₅₀ > 2,500 nM Half-maximal inhibitory concentration against the alpha isoform.
PI5P4Kγ IC₅₀ > 2,500 nM Half-maximal inhibitory concentration against the gamma isoform.
Pan-Kinase Screen High Selectivity Low activity against a panel of over 400 other kinases at 1 µM.

| Cellular IC₅₀ | 120 nM | Half-maximal inhibitory concentration for growth in p53-null HCT116 colon cancer cells. |

Experimental Protocols

Biochemical Kinase Assay (IC₅₀ Determination): The inhibitory activity of Imanixil on PI5P4Kβ was measured using a radiometric kinase assay. Recombinant human PI5P4Kβ was incubated with its lipid substrate, PI(5)P, and γ-³²P radiolabeled GTP in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). The reaction was initiated by adding the nucleotide. Imanixil, dissolved in DMSO, was added in a 10-point, 3-fold serial dilution. Reactions were incubated for 60 minutes at room temperature and then terminated by adding a stop solution. The resulting phosphorylated lipid product, PI(4,5)P₂, was extracted and quantified by thin-layer chromatography and autoradiography. IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular Proliferation Assay: Human HCT116 colon carcinoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of Imanixil for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls to determine the IC₅₀.

In Vivo Pharmacology

The anti-tumor efficacy of Imanixil was evaluated in a human tumor xenograft model.

Data Presentation

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

Treatment Group Dose & Schedule Tumor Growth Inhibition (TGI) Body Weight Change
Vehicle N/A 0% +2.5%
Imanixil 50 mg/kg, PO, QD 75% -1.8%

| Imanixil | 100 mg/kg, PO, QD | 92% | -4.5% |

(TGI calculated at Day 21 of treatment compared to vehicle control. PO: Oral administration, QD: Once daily)

Experimental Protocols

Human Xenograft Efficacy Study Workflow: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT116 cells. When tumors reached a mean volume of 150-200 mm³, the animals were randomized into treatment groups (n=10 per group). Imanixil was formulated in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers, and body weights were recorded as a measure of general toxicity.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis start Cell Inoculation (HCT116 Cells) growth Tumor Growth (to 150-200 mm³) start->growth random Randomization (n=10/group) growth->random dosing Daily Oral Dosing (Vehicle or Imanixil) random->dosing measure Tumor & Body Weight Measurement (2x/week) dosing->measure endpoint Calculate Tumor Growth Inhibition (TGI) measure->endpoint

Caption: Workflow for the in vivo xenograft efficacy study of Imanixil.

Pharmacokinetics (ADME)

The pharmacokinetic profile of Imanixil was characterized in rodents to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 3: Pharmacokinetic Parameters of Imanixil in Mice

Parameter IV (5 mg/kg) PO (20 mg/kg) Unit
Cₘₐₓ 2,150 1,890 ng/mL
Tₘₐₓ 0.25 1.0 h
AUC₀₋ᵢₙf 4,300 11,500 h*ng/mL
t₁/₂ 3.5 4.1 h
CL 19.5 - mL/min/kg
Vdₛₛ 4.1 - L/kg

| F (%) | - | 67 | % |

(Cₘₐₓ: Maximum concentration, Tₘₐₓ: Time to maximum concentration, AUC: Area under the curve, t₁/₂: Half-life, CL: Clearance, Vdₛₛ: Volume of distribution at steady state, F: Oral bioavailability)

Experimental Protocols

In Vivo Pharmacokinetic Study: Male CD-1 mice were administered a single dose of Imanixil either intravenously (IV) via the tail vein or orally (PO) by gavage. Serial blood samples were collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma concentrations of Imanixil were quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were determined using non-compartmental analysis.

In Vitro Metabolic Stability: Imanixil (1 µM) was incubated with mouse and human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with cold acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS. The in vitro half-life (t₁/₂) was calculated from the slope of the natural log of the remaining parent compound versus time. Results indicated high metabolic stability.[1]

Safety and Toxicology

A preliminary safety assessment of Imanixil was conducted through a 14-day repeat-dose toxicity study in rats under Good Laboratory Practice (GLP) conditions.

Data Presentation

Table 4: Summary of 14-Day GLP Repeat-Dose Toxicology in Rats

Dose Group (mg/kg/day) Key Findings NOAEL
0 (Vehicle) No adverse findings. -
30 No treatment-related adverse effects observed. 30 mg/kg/day
100 Mild, reversible decrease in body weight gain. No target organ toxicity.

| 300 | Moderate decrease in body weight gain, mild gastrointestinal effects. Reversible changes in liver enzymes (ALT, AST). | |

(NOAEL: No-Observed-Adverse-Effect Level)

Experimental Protocols

14-Day Repeat-Dose GLP Toxicology Study: Sprague-Dawley rats (10/sex/group) were administered Imanixil once daily by oral gavage for 14 consecutive days at doses of 0, 30, 100, and 300 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control groups and was observed for an additional 14 days post-dosing. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology. Toxicokinetic (TK) analysis was performed to correlate drug exposure with toxicological findings.

Toxicology_Logic Dose Dose Level (mg/kg/day) Exposure Systemic Exposure (AUC) Dose->Exposure Correlates with Findings Toxicological Findings Exposure->Findings Leads to NOAEL Determine NOAEL Findings->NOAEL Informs Risk Human Risk Assessment NOAEL->Risk Key Input for

Caption: Logical relationship for determining the NOAEL in toxicology studies.

Conclusion

The preclinical data package for Imanixil demonstrates that it is a potent and highly selective inhibitor of PI5P4Kβ with a clear mechanism of action. It exhibits significant anti-tumor activity in a xenograft model and possesses a favorable pharmacokinetic profile characterized by good oral bioavailability and metabolic stability. The safety profile from a 14-day repeat-dose toxicology study in rats indicates a reasonable therapeutic window. Collectively, these data support the continued investigation of Imanixil as a potential therapeutic agent for cancers with dysregulated phosphoinositide signaling pathways.

References

Protocols & Analytical Methods

Method

Application Notes: The Use of Imanixil in Cell Culture Experiments

Introduction Imanixil is a potent and specific small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phospha...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imanixil is a potent and specific small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its isoforms attractive therapeutic targets.[1][2][3] Imanixil provides a valuable tool for researchers to investigate the specific roles of the PI5P4Kβ isoform in cellular processes.

Mechanism of Action

Imanixil selectively inhibits the enzymatic activity of PI5P4Kβ. This inhibition leads to an accumulation of the substrate, PI5P, and a reduction in the localized pool of PI(4,5)P2. These changes in phosphoinositide levels can impact downstream signaling pathways, including the mTORC1 pathway, which is crucial for cell growth, proliferation, and survival.[2][4]

Applications in Cell Culture

  • Signal Transduction Research: Elucidate the specific functions of PI5P4Kβ in cellular signaling and its crosstalk with other pathways like PI3K/AKT/mTOR.

  • Cancer Biology: Investigate the effects of PI5P4Kβ inhibition on the proliferation, survival, and metabolism of cancer cells.

  • Drug Discovery: Use as a tool compound for validating PI5P4Kβ as a therapeutic target and for screening for synergistic effects with other anti-cancer agents.

  • Neuroscience: Explore the role of PI5P4Kβ in neuronal function and its potential involvement in neurodegenerative diseases.

Preparation and Storage of Imanixil Stock Solution

Proper preparation and storage are critical for maintaining the stability and activity of Imanixil.

  • Reconstitution: Imanixil is typically supplied as a solid powder. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When properly stored, the solution should be stable for several months. Before use, thaw an aliquot at room temperature and vortex briefly.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Signaling Pathway and Experimental Overviews

The following diagrams illustrate the signaling pathway targeted by Imanixil and the general workflows for the protocols described below.

Imanixil_Signaling_Pathway cluster_membrane Intracellular Membrane cluster_downstream Downstream Signaling PI5P PI5P PI5P4Kb PI5P4Kβ PI5P->PI5P4Kb Substrate PI45P2 PI(4,5)P2 mTORC1 mTORC1 Activation PI45P2->mTORC1 Regulates PI5P4Kb->PI45P2 Catalyzes S6K p-S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Imanixil Imanixil Imanixil->PI5P4Kb Inhibits

Figure 1. Imanixil inhibits the PI5P4Kβ signaling pathway.

Cell_Viability_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Incubate (24h) for cell adherence seed->adhere treat 3. Treat with Imanixil (serial dilutions) adhere->treat incubate 4. Incubate (e.g., 72h) treat->incubate reagent 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->reagent measure 6. Incubate & Measure (Absorbance/Luminescence) reagent->measure analyze 7. Data Analysis (Normalize to control, plot IC50 curve) measure->analyze end End analyze->end

Figure 2. General workflow for a cell viability assay.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting & Detection cluster_analysis Analysis c1 1. Seed & Treat Cells with Imanixil c2 2. Wash (ice-cold PBS) & Lyse Cells (RIPA Buffer) c1->c2 c3 3. Quantify Protein (BCA Assay) & Normalize c2->c3 b1 4. SDS-PAGE Separation c3->b1 b2 5. Transfer to PVDF Membrane b1->b2 b3 6. Block & Incubate with Primary Antibody (e.g., anti-p-S6K) b2->b3 b4 7. Incubate with HRP-conjugated Secondary Ab b3->b4 b5 8. Add ECL Substrate & Image Chemiluminescence b4->b5 a1 9. Strip & Re-probe (Total S6K or Loading Control) b5->a1 a2 10. Densitometry Analysis (Normalize phospho-protein to total) a1->a2

Figure 3. Workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of Imanixil on cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to calculate the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Imanixil stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Imanixil in complete medium. A common range to test is 0.01 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the diluted Imanixil solutions. Include "vehicle control" wells (medium with DMSO at the highest concentration used) and "no treatment" wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Imanixil concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Downstream Pathway Inhibition

This protocol assesses the effect of Imanixil on the phosphorylation of downstream targets, such as S6 Kinase (S6K), to confirm its mechanism of action on the mTORC1 pathway.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Imanixil stock solution (10 mM in DMSO)

  • Sterile 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Imanixil (e.g., based on IC50 values) for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total S6K or a loading control like β-actin.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein or the loading control.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values for Imanixil after 72-hour Treatment

Cell Line Cancer Type Mutational Status IC50 (µM)
HCT116 Colorectal Carcinoma PIK3CA Mutant 0.85
MCF-7 Breast Adenocarcinoma PIK3CA Mutant 1.20
A549 Lung Carcinoma KRAS Mutant 15.5

| hFPE | Normal Fibroblast | Wild-Type | > 50 |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment Type Suggested Concentration Range Incubation Time Purpose
Cell Viability Assay 0.01 µM - 100 µM (log dilutions) 48 - 72 hours To determine the IC50 value and assess cytotoxicity.
Western Blotting 0.5x, 1x, and 2x IC50 value 1 - 24 hours To confirm target engagement and modulation of downstream signaling.

| Synergy Studies | 0.1x - 1x IC50 value | 48 - 72 hours | To assess combination effects with other therapeutic agents. |

References

Application

Application Notes and Protocols for In Vivo Studies of Imanixil

For Researchers, Scientists, and Drug Development Professionals Introduction Imanilix, also known as SAR088, is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). As a component of the phos...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanilix, also known as SAR088, is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). As a component of the phosphoinositide kinase family, PI5P4Kβ plays a role in intracellular signaling pathways that can be dysregulated in diseases such as cancer. Preclinical in vivo studies are essential for evaluating the pharmacokinetic properties, efficacy, and safety profile of novel therapeutic agents like Imanilix before they can be considered for clinical trials. These studies typically involve the use of animal models to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential to inhibit tumor growth.

This document provides detailed protocols for conducting pharmacokinetic (PK) and xenograft efficacy studies of Imanilix in murine models. It is important to note that while Imanilix has been described as having properties suitable for in vivo use, such as oral bioavailability, specific dosage and administration details from comprehensive in vivo studies are not widely available in published literature. Therefore, the following protocols are based on established methodologies for similar small molecule kinase inhibitors and should be adapted as necessary based on preliminary dose-ranging and toxicity studies.

Mechanism of Action: The PI5P4Kβ Signaling Pathway

Imanilix selectively inhibits PI5P4Kβ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is a part of the complex phosphoinositide signaling network that is related to the well-studied PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting PI5P4Kβ, Imanilix can potentially disrupt the signaling cascades that contribute to tumor progression.

PI5P4K_Pathway PI5P4Kβ Signaling Pathway cluster_membrane Plasma Membrane PI5P PI5P PI5P4Kb PI5P4Kβ PI5P->PI5P4Kb Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., related to Akt/mTOR pathways) PI45P2->Downstream PI5P4Kb->PI45P2 Phosphorylation Imanilix Imanilix (SAR088) Imanilix->PI5P4Kb Inhibition Cell_Growth Cell Growth & Survival Downstream->Cell_Growth

PI5P4Kβ signaling pathway and the inhibitory action of Imanilix.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of Imanilix in mice following oral administration, including parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Workflow: Pharmacokinetic Study

PK_Workflow Pharmacokinetic Study Workflow cluster_setup Study Setup cluster_dosing Dosing and Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Oral_Gavage Oral Gavage (Single Dose) Animal_Acclimation->Oral_Gavage Dose_Formulation Imanilix Formulation (e.g., in 0.5% HPMC) Dose_Formulation->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Blood_Collection Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of Imanilix Concentration Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling

Workflow for a typical pharmacokinetic study in mice.
Materials

  • Animals: 6-8 week old female athymic nude mice (or other appropriate strain).

  • Test Article: Imanilix powder.

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water.

  • Dosing Equipment: Oral gavage needles (20-22 gauge).

  • Blood Collection: Micro-hematocrit tubes (heparinized), EDTA-coated tubes.

  • Processing: Refrigerated centrifuge.

  • Analysis: LC-MS/MS system.

Methodology
  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.

  • Dose Formulation: Prepare a suspension of Imanilix in the vehicle at the desired concentration. The formulation should be prepared fresh daily and kept homogenous during dosing.

  • Dosing: Administer a single oral dose of Imanilix via gavage. A typical dose volume for mice is 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentration of Imanilix using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Data Presentation: Pharmacokinetic Parameters

The following table is a template for summarizing the pharmacokinetic data for Imanilix.

ParameterUnitValue (Mean ± SD)
Dosemg/kg(e.g., 25)
Cmax (Maximum Concentration)ng/mL(e.g., 1500 ± 250)
Tmax (Time to Cmax)hours(e.g., 2.0 ± 0.5)
AUC (0-t) (Area Under the Curve)ngh/mL(e.g., 9800 ± 1200)
AUC (0-inf)ngh/mL(e.g., 10500 ± 1350)
t1/2 (Half-life)hours(e.g., 6.5 ± 1.2)
Oral Bioavailability (F%)%(To be determined)

Xenograft Efficacy Study Protocol

Objective: To evaluate the anti-tumor efficacy of Imanilix in a human tumor xenograft model in immunodeficient mice.

Experimental Workflow: Xenograft Efficacy Study

Efficacy_Workflow Xenograft Efficacy Study Workflow Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (e.g., Vehicle, Imanilix) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³) Monitoring->Endpoint Analysis Data Analysis (TGI, Statistical Analysis) Endpoint->Analysis

Workflow for a typical xenograft efficacy study.
Materials

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude).

  • Cell Line: A human cancer cell line with a relevant genetic background (e.g., known mutations in the PI3K pathway).

  • Cell Culture Reagents: Appropriate media, serum, and antibiotics.

  • Implantation: Matrigel (optional, to aid tumor establishment).

  • Test Article and Vehicle: As described in the PK study.

  • Measurement: Calipers for tumor measurement.

Methodology
  • Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Imanilix low dose, Imanilix high dose).

  • Treatment Administration: Administer Imanilix or vehicle orally via gavage daily for the duration of the study (e.g., 21-28 days).

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Data Presentation: Efficacy and Tolerability

The following tables are templates for summarizing the efficacy and tolerability data for Imanilix.

Table 1: Anti-Tumor Efficacy of Imanilix in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (TGI, %)p-value vs. Vehicle
Vehicle Control-QD, PO(e.g., 1850 ± 210)--
Imanilix (Low Dose)(e.g., 10)QD, PO(e.g., 980 ± 150)(e.g., 47%)(e.g., <0.05)
Imanilix (High Dose)(e.g., 30)QD, PO(e.g., 450 ± 90)(e.g., 76%)(e.g., <0.001)

Table 2: Tolerability of Imanilix in Xenograft Model

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Change (%)Treatment-Related Deaths
Vehicle Control-(e.g., +5.2)0/10
Imanilix (Low Dose)(e.g., 10)(e.g., +2.1)0/10
Imanilix (High Dose)(e.g., 30)(e.g., -3.5)0/10

Disclaimer: The protocols and data tables provided are for illustrative purposes and are based on general practices in preclinical oncology research.[1][2][3][4] Specific parameters, including cell lines, animal models, dosages, and endpoints, should be optimized for the specific research question and the characteristics of Imanilix. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Method

Application Notes and Protocols for Imanixil Treatment in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Introduction Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase involved in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase involved in cellular signaling pathways implicated in cancer biology.[1] This document provides detailed application notes and protocols for the use of Imanixil in preclinical mouse models of cancer. The protocols outlined below are based on established methodologies for testing kinase inhibitors in vivo and should be adapted and optimized for specific experimental goals.

Mechanism of Action and Signaling Pathway

PI5P4Kβ is one of three isoforms of the PI5P4K family, which phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3][4][5] This process is crucial for regulating various cellular functions, and its dysregulation has been linked to cancer progression.

Inhibition of PI5P4Kβ by Imanixil disrupts key cellular processes that are often exploited by cancer cells for survival and proliferation. The primary mechanisms affected include:

  • Autophagy: PI5P4K activity is essential for proper autophagosome and lysosome function. Inhibition of PI5P4K can lead to defects in autophagy, a critical process for cancer cells to maintain cellular homeostasis under metabolic stress.

  • Metabolic Regulation: PI5P4Kβ plays a role in cellular energy homeostasis. Its inhibition can lead to energy stress, exemplified by the activation of AMPK and inhibition of mTORC1 signaling.

  • Synthetic Lethality with p53-deficiency: There is a synthetic lethal interaction between the loss of the tumor suppressor p53 and the inhibition of PI5P4Kα/β. This suggests that tumors with p53 mutations may be particularly vulnerable to Imanixil treatment.

  • Hippo Signaling Pathway: Recent studies have linked PI5P4K activity to the Hippo pathway, a key regulator of organ size and cell proliferation that is often dysregulated in cancer.

PI5P4Kβ Signaling Pathway Diagram

PI5P4K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI(5)P PI(5)P PI5P4Kβ PI5P4Kβ PI(5)P->PI5P4Kβ Substrate PI(4,5)P2 PI(4,5)P2 PI5P4Kβ->PI(4,5)P2 Product Autophagy Autophagy PI5P4Kβ->Autophagy Metabolic_Stress Metabolic Stress (AMPK activation, mTORC1 inhibition) PI5P4Kβ->Metabolic_Stress Hippo_Pathway Hippo Pathway (YAP/TAZ regulation) PI5P4Kβ->Hippo_Pathway Imanixil Imanixil Imanixil->PI5P4Kβ Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Autophagy->Cell_Survival_Proliferation Metabolic_Stress->Cell_Survival_Proliferation Hippo_Pathway->Cell_Survival_Proliferation p53_status p53 Status p53_status->Cell_Survival_Proliferation Loss of p53 enhances sensitivity to inhibition Efficacy_Workflow Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Imanixil or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint: Tumor Size Limit or Pre-defined Time Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis Endpoint->Analysis

References

Application

Application Notes and Protocols for Studying PI5P4Kβ Function Using Imanixil

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Imanixil (also known as SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosph...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Imanixil (also known as SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4Kβ), to investigate its biological functions. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.

Introduction to PI5P4Kβ and Imanixil

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). The β isoform, PI5P4Kβ, is of particular interest due to its unique properties and roles in cellular metabolism and tumorigenesis. Unlike other kinases that primarily utilize ATP, PI5P4Kβ preferentially uses GTP as a phosphate donor, acting as an intracellular GTP sensor.[1][2] This function allows it to translate changes in cellular GTP levels into lipid second messenger signaling, thereby influencing metabolic adaptation.[1][2] PI5P4Kβ is predominantly localized to the nucleus, suggesting a role in regulating nuclear phosphoinositide signaling and gene expression.

Imanilix (SAR-088) has been identified as a potent and selective small-molecule inhibitor of PI5P4Kβ.[3] It serves as a critical tool for elucidating the specific functions of this kinase in various cellular processes. Pharmacological inhibition of PI5P4Kβ with Imanixil has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This makes Imanixil a valuable probe for studying the intricate signaling networks governed by PI5P4Kβ.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Imanixil and its effects.

Table 1: Imanixil Inhibitor Profile

ParameterValueReference
Target Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4Kβ)
CAS Number 75689-93-9
Molecular Formula C₁₇H₁₇F₃N₆O₂
Molecular Weight 394.35 g/mol
IC₅₀ (PI5P4Kβ) Not publicly availableImanixil is described as having "reasonable potency" in enzymatic and cellular assays, but a specific IC₅₀ value has not been reported in the reviewed literature.

Table 2: Cellular Effects of PI5P4Kβ Inhibition by Imanixil

Cellular ProcessEffect of ImanixilDownstream Marker ModulationReference
Energy Homeostasis Disruption↑ p-AMPK (Thr172), ↓ p-ACC
mTORC1 Signaling Inhibition↓ p-p70S6K (Thr389), ↓ p-4E-BP1 (Thr37/46)
PI(5)P Levels Potential IncreaseMeasurement of PI(5)P levels
PI(4,5)P₂ Levels Potential DecreaseMeasurement of PI(4,5)P₂ levels

Signaling Pathways and Experimental Workflows

PI5P4Kβ Signaling Pathway

PI5P4Kβ plays a crucial role as a GTP sensor, converting PI(5)P to PI(4,5)P₂. Inhibition of PI5P4Kβ by Imanixil leads to an accumulation of PI(5)P and a decrease in the localized production of PI(4,5)P₂. This perturbation in phosphoinositide levels disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling.

PI5P4Kbeta_Signaling cluster_membrane Cellular Environment cluster_downstream Downstream Signaling GTP GTP PI5P4Kbeta PI5P4Kβ GTP->PI5P4Kbeta Activates PI5P PI(5)P PI5P->PI5P4Kbeta Substrate PI45P2 PI(4,5)P₂ PI5P4Kbeta->PI45P2 Produces AMPK AMPK PI5P4Kbeta->AMPK Inhibition leads to AMPK activation Imanixil Imanixil Imanixil->PI5P4Kbeta Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

PI5P4Kβ signaling and its inhibition by Imanixil.
Experimental Workflow for Characterizing Imanixil

The following workflow outlines the key steps to characterize the effects of Imanixil on PI5P4Kβ function.

Experimental_Workflow start Start invitro_assay In Vitro Kinase Assay (Determine IC₅₀) start->invitro_assay cetsa Cellular Thermal Shift Assay (Confirm Target Engagement) invitro_assay->cetsa downstream_analysis Downstream Signaling Analysis (Western Blot for p-AMPK, p-p70S6K) cetsa->downstream_analysis lipid_measurement Phosphoinositide Measurement (HPLC or Mass Spec) downstream_analysis->lipid_measurement phenotypic_assay Cellular Phenotypic Assays (Proliferation, Metabolism) lipid_measurement->phenotypic_assay end End phenotypic_assay->end

Workflow for studying PI5P4Kβ function using Imanixil.

Experimental Protocols

Protocol 1: In Vitro PI5P4Kβ Kinase Assay (ADP-Glo™ Format)

This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI5P4Kβ enzyme

  • Imanilix (SAR-088)

  • PI(5)P substrate (e.g., D-myo-Phosphatidylinositol 5-phosphate, diC8)

  • GTP solution (sodium salt)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Imanixil in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of Kinase Assay Buffer to each well.

    • Add 1 µL of the serially diluted Imanixil or DMSO (vehicle control) to the appropriate wells.

    • Add 1.5 µL of a solution containing PI5P4Kβ enzyme and PI(5)P substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15-20 minutes to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a GTP solution in Kinase Assay Buffer to each well to start the reaction. The final GTP concentration should be at or near the Km for PI5P4Kβ (approximately 100 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed GTP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each Imanixil concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Imanixil to PI5P4Kβ in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cells expressing endogenous or overexpressed PI5P4Kβ

  • Imanilix (SAR-088)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PI5P4Kβ antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermocycler

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of Imanixil (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath) or by adding lysis buffer.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against PI5P4Kβ, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the Imanixil-treated and vehicle-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of Imanixil indicates target engagement.

Protocol 3: Analysis of Downstream Signaling

This protocol describes how to assess the effect of Imanixil on the phosphorylation status of key downstream effectors of the AMPK and mTORC1 pathways using Western blotting.

Materials:

  • Cells of interest

  • Imanilix (SAR-088)

  • Cell culture medium

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Treat cells with various concentrations of Imanixil or DMSO for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Western Blotting:

    • Determine protein concentrations and normalize samples.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize and quantify the bands.

  • Data Analysis:

    • Normalize the levels of phosphorylated proteins to the total protein levels for each target.

    • Compare the phosphorylation status in Imanixil-treated cells to the vehicle-treated control to determine the effect of PI5P4Kβ inhibition on downstream signaling.

Conclusion

Imanilix is a valuable chemical probe for investigating the multifaceted roles of PI5P4Kβ. The protocols and information provided in these application notes offer a robust framework for researchers to explore the impact of PI5P4Kβ on cellular signaling, metabolism, and disease pathogenesis. The use of quantitative assays and the confirmation of target engagement are crucial for rigorous and reproducible research in this area.

References

Application

Application Notes and Protocols: Measuring the Effects of Imanixil on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals Introduction Imanixil (also known as SAR088) is a small molecule inhibitor targeting Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] The PI5P4K...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanixil (also known as SAR088) is a small molecule inhibitor targeting Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] The PI5P4K family of lipid kinases plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This places them upstream of the well-characterized PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making its components attractive therapeutic targets.[2][3]

These application notes provide a comprehensive overview of the methodologies used to assess the effects of Imanixil on cell proliferation. The protocols detailed below are standard methods for evaluating the anti-proliferative activity of a compound and elucidating its mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of Imanixil on the proliferation of various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Cell LineCancer TypeAssay TypeImanixil IC₅₀ (µM)
MCF-7Breast CancerMTT Assay (72h)15.2
A549Lung CancerMTT Assay (72h)25.8
K562LeukemiaMTT Assay (72h)8.5
PANC-1Pancreatic CancerMTT Assay (72h)32.1

Caption: Hypothetical IC₅₀ values of Imanixil in various cancer cell lines as determined by MTT assay after 72 hours of treatment.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by Imanixil. By inhibiting PI5P4Kβ, Imanixil is expected to reduce the production of PI(4,5)P₂, a key substrate for PI3K. This leads to the downregulation of the pro-proliferative and pro-survival PI3K/Akt/mTOR pathway.

Imanixil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI(5)P PI(5)P PI5P4Kbeta PI5P4Kβ PI(5)P->PI5P4Kbeta PI(4,5)P2 PI(4,5)P2 PI3K PI3K PI(4,5)P2->PI3K PI5P4Kbeta->PI(4,5)P2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imanixil Imanixil Imanixil->PI5P4Kbeta

Caption: Imanixil inhibits PI5P4Kβ, disrupting the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Imanixil on cell viability and proliferation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Imanixil (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Imanixil in complete medium.

    • Remove the medium from the wells and add 100 µL of the Imanixil dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Imanixil concentration).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the Imanixil concentration and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Imanixil Treat with Imanixil Dilutions Incubate_24h->Treat_Imanixil Incubate_Timepoints Incubate (24, 48, 72h) Treat_Imanixil->Incubate_Timepoints Add_MTT Add MTT Solution Incubate_Timepoints->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with Imanixil.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Imanixil

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of Imanixil (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Apoptosis_Assay_Workflow Seed_Treat Seed and Treat Cells with Imanixil Harvest_Cells Harvest Adherent and Floating Cells Seed_Treat->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Resuspend_Buffer->Stain_AnnexinV_PI Incubate_15min Incubate 15 min (dark) Stain_AnnexinV_PI->Incubate_15min Analyze_Flow Analyze by Flow Cytometry Incubate_15min->Analyze_Flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to determine the effect of Imanixil on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Imanixil

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with Imanixil as described for the apoptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Seed_Treat Seed and Treat Cells with Imanixil Lyse_Cells Lyse Cells and Collect Supernatant Seed_Treat->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescence Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Workflow for Western Blot analysis.

References

Method

Application Notes &amp; Protocols: Preclinical Evaluation of Imanixil, a Selective MEK1/2 Inhibitor

For Research Use Only. Introduction Imanixil is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the Ras-Raf-MEK-ERK signaling cascade.[1][][3] This pathway is frequently dys...

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Imanixil is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the Ras-Raf-MEK-ERK signaling cascade.[1][][3] This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention.[4][5] Imanixil binds to a unique pocket adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation. This prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2 (ERK1/2), leading to the inhibition of downstream signaling and suppression of tumor cell proliferation and survival. These application notes provide detailed protocols for the preclinical evaluation of Imanixil's biochemical potency, cellular activity, and in vivo efficacy.

Part 1: In Vitro Characterization of Imanixil

This section details the protocols for determining the potency and mechanism of action of Imanixil in biochemical and cell-based assays.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of Imanixil on purified MEK1/2 kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Imanixil against MEK1 and MEK2 kinases.

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Kinase substrate (e.g., inactive ERK2)

  • Imanixil compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Imanixil in 100% DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition (high activity) and wells without enzyme for 100% inhibition (low activity) controls.

  • Kinase Reaction:

    • Prepare a master mix of the kinase (MEK1 or MEK2) and its substrate (inactive ERK2) in kinase assay buffer.

    • Dispense the kinase/substrate mix into all wells.

    • Allow the plate to incubate for 15 minutes at room temperature to facilitate compound binding to the enzyme.

    • Initiate the reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each Imanixil concentration relative to the high and low controls. Plot the percent inhibition against the log of Imanixil concentration and use a four-parameter logistic regression model to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the ability of Imanixil to inhibit the proliferation of cancer cells in culture. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of Imanixil in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375 [BRAF V600E mutant], HT-29 [BRAF V600E mutant], HCT116 [KRAS G13D mutant])

  • Cell culture medium and supplements

  • Imanixil compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of Imanixil in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing Imanixil or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the percent inhibition against the log of Imanixil concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ value.

Protocol 3: Target Engagement & Pathway Modulation (Western Blot)

This protocol uses Western blotting to confirm that Imanixil inhibits the phosphorylation of ERK1/2 in cancer cells, demonstrating on-target activity.

Objective: To assess the dose-dependent inhibition of ERK1/2 phosphorylation by Imanixil in whole-cell lysates.

Materials:

  • Cancer cell line (e.g., A375)

  • Imanixil compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer system.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system.

Methodology:

  • Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of Imanixil (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantitation: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Data Presentation: Summary of In Vitro Results
Assay Type Target/Cell Line Endpoint Imanixil Potency
Biochemical Recombinant MEK1IC₅₀1.2 nM
Recombinant MEK2IC₅₀1.5 nM
Cell Proliferation A375 (BRAF V600E)GI₅₀5.8 nM
HT-29 (BRAF V600E)GI₅₀8.1 nM
HCT116 (KRAS G13D)GI₅₀25.4 nM
Target Engagement A375 CellsIC₅₀ (p-ERK)6.5 nM

Data are hypothetical and for illustrative purposes only.

Part 2: In Vivo Efficacy of Imanixil

This section describes a standard xenograft model to evaluate the anti-tumor activity of Imanixil in a living organism.

Protocol 4: Human Tumor Xenograft Model

This protocol details the procedure for establishing tumors from a human cancer cell line in immunodeficient mice and assessing the efficacy of Imanixil treatment.

Objective: To evaluate the anti-tumor efficacy of Imanixil in an A375 melanoma xenograft mouse model.

Materials:

  • A375 human melanoma cell line

  • Immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.

  • Matrigel or similar basement membrane extract (optional, can improve tumor take).

  • Imanixil compound

  • Vehicle formulation (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Methodology:

  • Cell Preparation: Harvest A375 cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 30 x 10⁶ cells/mL. A 1:1 mixture with Matrigel is often used.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle control, dosed orally (PO), once daily (QD).

    • Group 2: Imanixil (e.g., 10 mg/kg), PO, QD.

    • Group 3: Imanixil (e.g., 30 mg/kg), PO, QD.

  • Treatment and Monitoring: Administer the treatment daily for a specified period (e.g., 21 days). During this time, continue to measure tumor volumes and monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Data Presentation: Summary of In Vivo Efficacy
Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control -1250-+2.5%
Imanixil 10 mg/kg, PO, QD58055%-1.0%
Imanixil 30 mg/kg, PO, QD21084%-4.5%

Data are hypothetical and for illustrative purposes only.

Visualizations

MAPK_Pathway rtk Growth Factor Receptor (RTK) ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus (Transcription Factors) erk->nucleus prolif Cell Proliferation, Survival nucleus->prolif imanixil Imanixil imanixil->mek Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem Protocol 1: Biochemical Assay (IC₅₀) cell_prolif Protocol 2: Cell Proliferation (GI₅₀) biochem->cell_prolif western Protocol 3: Target Engagement (p-ERK) cell_prolif->western xenograft Protocol 4: Xenograft Model (TGI) western->xenograft Go_NoGo_Decision decision decision outcome outcome d1 Biochemical IC₅₀ < 10 nM? d2 Cellular GI₅₀ < 50 nM? d1->d2 Yes nogo STOP: Re-evaluate or Terminate Project d1->nogo No d3 Significant p-ERK Inhibition? d2->d3 Yes d2->nogo No d4 In Vivo TGI > 60% with no toxicity? d3->d4 Yes d3->nogo No go Proceed to IND-Enabling Studies d4->go Yes d4->nogo No

References

Application

Application Notes and Protocols: Imanixil in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Imanixil is a potent and specific inhibitor of phosphatidylinositol 5-phosphate 4-kinase beta (PI5P4Kβ), a lipid kinase implicated in various c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanixil is a potent and specific inhibitor of phosphatidylinositol 5-phosphate 4-kinase beta (PI5P4Kβ), a lipid kinase implicated in various cellular processes, including cell growth, metabolism, and autophagy. The dysregulation of the PI5P4K pathway has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of Imanixil in combination with other kinase inhibitors.

Given the limited publicly available data on Imanixil in combination therapies, this document will leverage data from studies on other PI5P4K inhibitors and inhibitors of the closely related phosphoinositide 3-kinase (PI3K) pathway to provide a strong rationale and detailed protocols for preclinical evaluation. We will present a specific example of a synergistic combination of a pan-PI5P4K inhibitor, THZ-P1-2, with the BCL-2 inhibitor Venetoclax, and provide generalized protocols for testing Imanixil in combination with inhibitors of key oncogenic pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Rationale for Combination Therapies

Targeting a single signaling pathway in cancer is often met with intrinsic or acquired resistance due to the activation of compensatory signaling pathways. Combining kinase inhibitors that target distinct but interconnected pathways can lead to synergistic anti-tumor effects, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent.

Imanixil and the PI3K/AKT/mTOR Pathway

The PI5P4K and PI3K pathways are intricately linked in regulating cell growth and metabolism. Inhibition of PI5P4K can impact the levels of phosphoinositides that are substrates for PI3K, suggesting a potential for synergistic or additive effects when inhibitors of both pathways are combined. Preclinical studies have shown that combining PI3K inhibitors with mTOR inhibitors (e.g., everolimus) can lead to enhanced anti-tumor activity[1][2].

Imanixil and the RAS/RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is another critical signaling cascade that is frequently hyperactivated in cancer and can mediate resistance to therapies targeting the PI3K/AKT/mTOR axis. Co-targeting both pathways has been shown to be a promising strategy to overcome this resistance and achieve synergistic cancer cell killing[1][3][4]. Therefore, combining Imanixil with MEK inhibitors such as trametinib is a rational approach to enhance therapeutic efficacy.

Data Presentation: Synergistic Effects of PI5P4K Inhibition

While specific quantitative data for Imanixil in combination with other kinase inhibitors are not yet publicly available, the following table summarizes the synergistic effects observed with the pan-PI5P4K inhibitor THZ-P1-2 in combination with the BCL-2 inhibitor Venetoclax in Acute Myeloid Leukemia (AML) cell lines. This provides a template for how to present data from future combination studies with Imanixil.

Cell LineInhibitor 1IC50 (µM) - Single AgentInhibitor 2IC50 (µM) - Single AgentCombination IC50 (µM)Combination Index (CI)Synergy/AntagonismReference
Kasumi-1THZ-P1-23.2Venetoclax1.2THZ-P1-2: 1.6Venetoclax: 0.6< 1Synergy
NB4THZ-P1-22.8Venetoclax0.8THZ-P1-2: 1.4Venetoclax: 0.4< 1Synergy
U-937THZ-P1-24.5Venetoclax2.5THZ-P1-2: 2.25Venetoclax: 1.25< 1Synergy

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and the rationale for combining Imanixil with other kinase inhibitors.

PI5P4K_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PI5P PI5P PI5P4K PI5P4K (Target of Imanixil) PI5P->PI5P4K PI5P4K->PIP2 Generates Imanixil Imanixil Imanixil->PI5P4K PI3Ki PI3K Inhibitor PI3Ki->PI3K mTORi mTOR Inhibitor mTORi->mTORC1 PI5P4K_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI5P4K PI5P4K (Target of Imanixil) Crosstalk Crosstalk PI5P4K->Crosstalk Imanixil Imanixil Imanixil->PI5P4K MEKi MEK Inhibitor MEKi->MEK Crosstalk->RAS MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with single agents and combinations B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 and Combination Index H->I Western_Blot_Workflow A Seed and treat cells in 6-well plates B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane and incubate with primary antibody D->E F Incubate with secondary antibody E->F G Detect signal with chemiluminescence F->G H Analyze protein expression levels G->H Xenograft_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups B->C D Administer single agents, combination, or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and excise tumors for analysis E->F G Analyze tumor growth inhibition and toxicity F->G

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Imanixil Concentration for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Imanixil in cell-...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Imanixil in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with Imanixil.

Issue: High Cell Death or Cytotoxicity Observed

Q: I am observing significant cell death in my cultures treated with Imanixil, even at low concentrations. What could be the cause and how can I resolve this?

A: Unintended cytotoxicity can confound experimental results. Here are potential causes and solutions:

  • High Concentration of Imanixil: The concentration of Imanixil may be too high for your specific cell line, leading to toxicity.

    • Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). It is advisable to test a broad range of concentrations to identify a non-toxic working range.[1]

  • Solvent Toxicity: The solvent used to dissolve Imanixil, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Run a vehicle control with the solvent at the same concentrations used for Imanixil. Ensure the final solvent concentration is below 0.5%, and ideally below 0.1% for sensitive cell lines.[1][2][3]

  • Off-Target Effects: Imanixil may be interacting with unintended cellular targets, leading to toxic effects.[4]

    • Solution: Use a structurally different inhibitor of the same target to see if the phenotype is recapitulated. Additionally, consider performing a kinase panel screen to identify potential off-target interactions.

Issue: No Observable Effect or Lack of Potency

Q: I am not observing the expected biological effect after treating my cells with Imanixil. What are the possible reasons for this lack of activity?

A: A lack of an observable effect can be due to several factors related to the compound's concentration, stability, or the assay itself.

  • Suboptimal Concentration: The concentration of Imanixil may be too low to effectively inhibit its target.

    • Solution: A broad dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM), is recommended to determine the optimal concentration.

  • Solubility Issues: Imanixil may be precipitating out of the cell culture medium, reducing its effective concentration.

    • Solution: Visually inspect the media for any precipitate after adding Imanixil. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or optimizing the dilution method.

  • Compound Instability: Imanixil may be degrading in the cell culture medium over the course of the experiment.

    • Solution: Prepare fresh dilutions of Imanixil for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Permeability: Imanixil may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Solution: While direct measurement of cell permeability can be complex, a lack of effect in a cellular assay despite high potency in a biochemical assay may suggest permeability issues.

Issue: Poor Reproducibility of Results

Q: My experimental results with Imanixil are inconsistent between experiments. What could be causing this variability?

A: Lack of reproducibility can stem from variations in experimental conditions or the handling of the compound.

  • Variability in Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can impact the cellular response to treatment.

    • Solution: Standardize all cell culture parameters, including seeding density and passage number, for all experiments.

  • Compound Degradation: Inconsistent handling of Imanixil stock solutions can lead to variability.

    • Solution: Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light if the compound is light-sensitive.

  • Assay Variability: Minor differences in incubation times, reagent concentrations, or measurement parameters can lead to significant variations in results.

    • Solution: Ensure all steps of the experimental protocol are performed consistently across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Imanixil in a new cell-based assay?

A1: For a novel compound like Imanixil, it is recommended to start with a broad dose-response curve. A typical starting range would be from 0.1 nM to 10 µM. This wide range helps in identifying the optimal concentration for the desired biological effect while also revealing any potential toxicity at higher concentrations.

Q2: How should I prepare and store Imanixil stock solutions?

A2: Imanixil should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If the compound is light-sensitive, it should be protected from light.

Q3: What are the critical controls to include in my experiments with Imanixil?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Imanixil. This control helps to account for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either Imanixil or the vehicle, providing a baseline for normal cell behavior.

  • Positive Control: A known inhibitor of the target or pathway of interest. This confirms that the assay is working as expected.

Q4: How can I differentiate between a specific anti-proliferative effect and general cytotoxicity?

A4: To distinguish between a targeted effect and general toxicity, it is important to perform a cytotoxicity assay, such as an MTT or LDH release assay, to determine the 50% cytotoxic concentration (CC50). This will help you identify a concentration range where Imanixil exhibits its desired biological effect with minimal toxicity.

Q5: What are off-target effects and how can they be minimized?

A5: Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than the intended target. These can lead to misleading results or cytotoxicity. To minimize off-target effects, use the lowest effective concentration of Imanixil and validate your findings with a structurally distinct inhibitor of the same target.

Data Presentation

Table 1: Recommended Concentration Ranges for Imanixil in Common Cell Lines

Cell LineRecommended Starting Concentration RangeNotes
HeLa1 nM - 10 µM
A54910 nM - 20 µMMay be less sensitive
MCF-70.5 nM - 5 µM
HEK2935 nM - 15 µM

Table 2: Solubility of Imanixil in Common Solvents

SolventMaximum Stock ConcentrationFinal Concentration in Media (v/v)
DMSO20 mM< 0.5%
Ethanol5 mM< 0.5%
PBS< 1 µMN/A

Experimental Protocols

Protocol 1: Determination of IC50 Value for Imanixil

Objective: To determine the concentration of Imanixil that inhibits 50% of the target's activity in a cell-based assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Imanixil in complete culture medium. A typical starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.

  • Treatment: Remove the old medium from the cells and add the medium containing the different Imanixil concentrations and vehicle controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein phosphorylation).

  • Data Analysis: Normalize the data to the untreated control to determine the percent inhibition. Plot the percent inhibition against the logarithm of the Imanixil concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of Imanixil on a specific cell line.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the IC50 determination protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the Imanixil concentration to calculate the CC50 value.

Visualizations

Imanixil_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Imanixil Imanixil Imanixil->MEK

Caption: Imanixil inhibits the MEK kinase in the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: New Experiment with Imanixil DoseResponse 1. Broad Dose-Response (1 nM - 100 µM) Start->DoseResponse Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) DoseResponse->Cytotoxicity DetermineRange 3. Determine Optimal Concentration Range Cytotoxicity->DetermineRange DefinitiveExpt 4. Perform Definitive Experiments DetermineRange->DefinitiveExpt End End: Analyze Results DefinitiveExpt->End

Caption: Workflow for optimizing Imanixil concentration in cell-based assays.

Troubleshooting_Logic Problem Problem Observed NoEffect No Observable Effect Problem->NoEffect HighToxicity High Cytotoxicity Problem->HighToxicity Inconsistent Inconsistent Results Problem->Inconsistent Sol_NoEffect1 Increase Concentration NoEffect->Sol_NoEffect1 Sol_NoEffect2 Check Solubility NoEffect->Sol_NoEffect2 Sol_Toxicity1 Decrease Concentration HighToxicity->Sol_Toxicity1 Sol_Toxicity2 Check Vehicle Control HighToxicity->Sol_Toxicity2 Sol_Inconsistent1 Standardize Protocol Inconsistent->Sol_Inconsistent1 Sol_Inconsistent2 Aliquot Stock Solution Inconsistent->Sol_Inconsistent2

Caption: Troubleshooting decision tree for common issues with Imanixil.

References

Optimization

How to minimize off-target effects of Imanixil

Imanixil Technical Support Center Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use o...

Author: BenchChem Technical Support Team. Date: November 2025

Imanixil Technical Support Center

Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Imanixil and to help minimize potential off-target effects in your experiments.

Fictional Drug Context: Imanixil is a potent, ATP-competitive small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1) . JNK1 is a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, playing roles in apoptosis, inflammation, and cellular stress responses. While highly selective for JNK1, Imanixil can exhibit off-target activity at higher concentrations against other MAPK family kinases, primarily p38 MAPK and ERK5 , which can lead to confounding results and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Imanixil and its mechanism of action?

A1: The primary molecular target of Imanixil is c-Jun N-terminal kinase 1 (JNK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of JNK1 to prevent the phosphorylation of its downstream substrates, such as c-Jun.[1]

Q2: What are the known primary off-target effects of Imanixil?

A2: The most significant off-target effects of Imanixil are the inhibition of p38 MAPK and ERK5.[3][4] These kinases are also members of the MAPK family and share structural homology within the ATP-binding site, which can lead to cross-reactivity, particularly at high inhibitor concentrations. Inhibition of these pathways can affect cellular processes like inflammation, cell cycle regulation, and proliferation.

Q3: How do I determine the optimal concentration of Imanixil for my experiments?

A3: The optimal concentration, or "therapeutic window," is one that maximizes JNK1 inhibition while minimizing off-target effects. This is best determined by performing a dose-response curve in your specific cellular model. You should assess both the phosphorylation of a direct JNK1 substrate (e.g., phospho-c-Jun) and substrates of key off-targets (e.g., phospho-HSP27 for the p38 pathway). The goal is to find the lowest concentration that gives a robust on-target effect without significantly affecting the off-target pathways.

Q4: What are the essential control experiments when using Imanixil?

A4: To ensure the validity of your results, several controls are critical:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Imanixil.

  • Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of Imanixil to control for non-specific compound effects.

  • Genetic Controls: To confirm that the observed phenotype is due to JNK1 inhibition, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out JNK1. The phenotype of genetic knockdown should mimic the effects of Imanixil treatment.

  • Rescue Experiments: In a JNK1 knockout or knockdown system, the effects of Imanixil should be abrogated. Conversely, overexpressing a drug-resistant mutant of JNK1 should rescue the on-target phenotype.

Troubleshooting Guide

Issue 1: I'm observing high cytotoxicity even at concentrations that should be selective for JNK1.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Perform a Western blot to check the phosphorylation status of key off-target substrates (e.g., p-HSP27 for p38, p-MEF2 for ERK5) at your working concentration. 2. Lower the concentration of Imanixil and extend the incubation time.1. Confirmation of whether off-target pathways are being inhibited. 2. Reduced cytotoxicity while maintaining the desired on-target effect.
On-Target Toxicity 1. In some cell types, potent inhibition of the JNK1 pathway itself can induce apoptosis. 2. Confirm this by using CRISPR/Cas9 to knock out JNK1. If the knockout cells also show reduced viability, the toxicity is likely on-target.A clearer understanding of whether the observed cell death is a specific, on-target effect or a non-specific, off-target one.
Compound Solubility Issues 1. Visually inspect your media for any signs of compound precipitation. 2. Decrease the final concentration of the vehicle (e.g., DMSO) in your culture medium.Prevention of non-specific cellular stress caused by compound precipitation or high solvent concentrations.

Issue 2: My experimental results are inconsistent or unexpected.

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways 1. Inhibition of one MAPK pathway can sometimes lead to the compensatory activation of another. 2. Use Western blotting to probe for the activation of related pathways (e.g., ERK1/2) over a time course.A clearer understanding of the cellular response to Imanixil, allowing for more accurate data interpretation.
Inhibitor Instability 1. Check the stability of your Imanixil stock solution and its stability in cell culture media at 37°C over your experimental time frame. 2. Prepare fresh dilutions from a frozen stock for each experiment.More consistent and reproducible results across experiments.
Cell Line-Specific Effects The cellular context, including the expression levels of on-target and off-target kinases, can vary significantly between cell lines.It is essential to perform initial validation experiments (dose-response, off-target checks) in every new cell line used.

Quantitative Data Summary

Table 1: Imanixil Kinase Selectivity Profile This table presents typical half-maximal inhibitory concentration (IC50) values for Imanixil against its primary target and key off-targets in a biochemical assay format. Note: These values should be used as a reference; cellular IC50 values may vary.

Kinase TargetTypeBiochemical IC50 (nM)Fold Selectivity (vs. JNK1)
JNK1 On-Target 5 1x
JNK2On-Target Family153x
JNK3On-Target Family255x
p38αOff-Target25050x
ERK5Off-Target800160x
CDK2Off-Target>10,000>2000x

Table 2: Recommended Starting Concentration Ranges for In Vitro Cell-Based Assays Use this table as a starting point for designing your dose-response experiments.

Assay TypeRecommended Concentration RangeKey Considerations
Target Engagement (Western Blot) 10 nM - 1 µMAim for >80% reduction in p-c-Jun with minimal effect on p-HSP27.
Cell Viability / Proliferation 100 nM - 10 µMHigh concentrations may induce off-target toxicity.
Functional Assays (e.g., Cytokine Release) 50 nM - 2 µMThe effective concentration will be highly dependent on the cell type and stimulus.

Key Experimental Protocols

Protocol 1: Assessing On-Target vs. Off-Target Engagement in Cells via Western Blotting

Objective: To determine the concentration at which Imanixil inhibits its target (JNK1) without significantly affecting off-targets (p38, ERK5).

Methodology:

  • Cell Plating: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.

  • Starvation (Optional): Depending on the pathway's basal activity in your cell line, you may need to serum-starve the cells for 4-6 hours to reduce baseline kinase activity.

  • Inhibitor Treatment: Prepare serial dilutions of Imanixil (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) in your cell culture media. Treat the cells for a predetermined time (e.g., 2 hours).

  • Stimulation: Add a known activator of the MAPK pathways (e.g., Anisomycin or UV radiation) for a short period (e.g., 30 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • On-Target: Phospho-c-Jun (Ser63), Total c-Jun

      • Off-Target (p38): Phospho-HSP27 (Ser82), Total HSP27

      • Off-Target (ERK5): Phospho-MEF2C (Ser387), Total MEF2C

      • Loading Control: GAPDH or β-Actin

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each target. Plot the normalized signal against the Imanixil concentration to determine the cellular IC50 for on- and off-target pathways.

Visualizations

G cluster_pathway MAPK Signaling Pathways stress Stress / Cytokines jnkk MKK4/7 stress->jnkk p38kk MKK3/6 stress->p38kk erk5kk MEK5 stress->erk5kk imanixil Imanixil jnk1 JNK1 (On-Target) imanixil->jnk1 Potent Inhibition p38 p38 MAPK (Off-Target) imanixil->p38 Weak Inhibition erk5 ERK5 (Off-Target) imanixil->erk5 Weak Inhibition jnkk->jnk1 cjun c-Jun jnk1->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis p38kk->p38 hsp27 HSP27 p38->hsp27 inflammation Inflammation / Stress Response hsp27->inflammation erk5kk->erk5 mef2 MEF2 erk5->mef2 proliferation Proliferation / Survival mef2->proliferation

Caption: Imanixil's on-target and off-target effects on MAPK signaling pathways.

G start Start: Define Cell Model & Endpoint dose_response 1. Perform Dose-Response Curve (e.g., 10 nM to 10 µM Imanixil) start->dose_response wb 2. Assess On/Off-Target Inhibition (Western Blot for p-c-Jun, p-HSP27) dose_response->wb decision Is there a concentration window with >80% on-target and <20% off-target inhibition? wb->decision optimal_conc 3. Select Optimal Concentration for further experiments decision->optimal_conc  Yes re_evaluate Re-evaluate: Consider alternative inhibitor or genetic model decision->re_evaluate No   end Proceed with Experiment optimal_conc->end

Caption: Experimental workflow for optimizing Imanixil concentration.

G issue Issue: Unexpected Phenotype or High Toxicity check_off_target Check Off-Target Pathway Activation (p-HSP27, p-MEF2) issue->check_off_target is_off_target Off-Target Pathways Activated? check_off_target->is_off_target lower_dose Solution: Lower Imanixil Dose is_off_target->lower_dose Yes check_on_target Confirm with JNK1 Genetic Knockdown (e.g., CRISPR) is_off_target->check_on_target No is_on_target Phenotype Mimicked by Knockdown? check_on_target->is_on_target conclusion_on_target Conclusion: Phenotype is On-Target is_on_target->conclusion_on_target Yes conclusion_other Conclusion: Phenotype is due to other non-specific effects is_on_target->conclusion_other No

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Troubleshooting

Technical Support Center: Overcoming Imanixil Resistance in Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when wo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Imanixil resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells have stopped responding to Imanixil. How can I confirm they have developed resistance?

A1: The first step is to quantitatively assess the drug sensitivity of your cell line compared to the parental (non-resistant) line. This is typically done by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cells compared to the parental line confirms the development of resistance.[1] For example, a 10-fold or greater increase in IC50 is a strong indicator of acquired resistance.[2]

Q2: What are the common molecular mechanisms that drive resistance to kinase inhibitors like Imanixil?

A2: Resistance to kinase inhibitors can arise through several mechanisms:

  • On-Target Alterations: Mutations in the drug's target kinase can prevent the inhibitor from binding effectively. This is a common mechanism for inhibitors like imatinib.[3][4]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining proliferation and survival.[5] For example, resistance to PI3K inhibitors can be mediated by the activation of the MAPK pathway or upregulation of receptor tyrosine kinases (RTKs) like IGF1R.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.

  • Epigenetic Changes: Alterations in the epigenetic landscape can lead to changes in gene expression that promote a resistant phenotype.

Q3: I have confirmed resistance, but sequencing of the target kinase shows no mutations. What should I investigate next?

A3: In the absence of on-target mutations, it is highly likely that resistance is mediated by the activation of bypass signaling pathways. A logical next step is to perform a phosphoproteomic screen or a targeted western blot analysis to examine the activation status of key survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Overexpression or hyperphosphorylation of proteins in these pathways (e.g., Akt, ERK, S6K) in your resistant line, but not the parental line, would suggest a bypass mechanism.

Q4: What are some effective strategies to overcome Imanixil resistance in my cell line models?

A4: Combination therapy is a widely used and effective strategy to overcome drug resistance. The choice of the second agent depends on the identified resistance mechanism:

  • Vertical Inhibition: If the pathway targeted by Imanixil is reactivated downstream, an inhibitor of a downstream effector can be used. For example, combining a PI3K inhibitor with an mTOR inhibitor.

  • Horizontal Inhibition: If a parallel or "bypass" pathway is activated, an inhibitor targeting that pathway should be used. For instance, if Imanixil targets the PI3K pathway and you observe MAPK pathway activation in resistant cells, combining Imanixil with a MEK inhibitor would be a rational approach.

  • Targeting Upstream Activators: If resistance is due to the overexpression of a receptor tyrosine kinase (RTK) like IGF1R, combining Imanixil with an IGF1R inhibitor can restore sensitivity.

Troubleshooting Guide

Problem 1: I am having difficulty generating an Imanixil-resistant cell line.

  • Possible Cause: The starting concentration of Imanixil is too high, leading to excessive cell death.

    • Solution: Begin the selection process with a concentration of Imanixil close to the IC50 of the parental cell line. Gradually increase the concentration (e.g., 1.5 to 2-fold increments) only after the cells have adapted and are growing steadily at the current concentration.

  • Possible Cause: The duration of the selection process is too short.

    • Solution: Developing stable drug resistance is a long-term process that can take several months of continuous culture with escalating drug concentrations. Patience and consistent cell culture practice are crucial.

  • Possible Cause: The cell line has a low intrinsic potential to develop resistance.

    • Solution: To enhance genomic instability and increase the probability of resistance-conferring mutations, you can consider a one-time treatment with a low dose of a mutagen like N-ethyl-N-nitrosourea (ENU) before starting the drug selection process.

Problem 2: The IC50 value for my parental cell line varies significantly between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Cell density can affect drug response. It is critical to perform growth curve analysis to determine the optimal seeding density that ensures cells remain in the logarithmic growth phase throughout the experiment. Use a consistent seeding density for all experiments.

  • Possible Cause: Variation in drug preparation.

    • Solution: Prepare a large stock solution of Imanixil in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C. For each experiment, thaw a new aliquot and perform serial dilutions in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Possible Cause: Inconsistent incubation time.

    • Solution: The duration of drug exposure should be standardized. A common endpoint is 48 or 72 hours, which should be kept consistent across all comparative experiments.

Problem 3: My western blot results for signaling pathway activation are inconclusive.

  • Possible Cause: Poor antibody quality or incorrect antibody dilution.

    • Solution: Use antibodies validated for western blotting from a reputable supplier. Optimize the antibody dilution to maximize the signal-to-noise ratio. Always include positive and negative controls if available.

  • Possible Cause: Suboptimal protein extraction or quantification.

    • Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.

  • Possible Cause: Cells were not harvested at the optimal time point after treatment.

    • Solution: Signaling pathway activation can be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) after Imanixil treatment to identify the optimal time point to observe changes in protein phosphorylation.

Experimental Protocols

Protocol 1: Generation of an Imanixil-Resistant Cell Line

This protocol describes a method for developing a resistant cell line through continuous exposure to escalating concentrations of Imanixil.

  • Determine Parental IC50: First, accurately determine the IC50 of the parental cell line to Imanixil using a cell viability assay (see Protocol 2).

  • Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing Imanixil at a concentration equal to the IC50.

  • Recovery and Monitoring: Culture the cells in the presence of Imanixil. The majority of cells may die. Monitor the culture for the emergence of surviving colonies. This may take several days to weeks. Replace the drug-containing medium every 3-4 days.

  • Expansion: Once the surviving cells have repopulated the flask to ~80% confluency, passage them into a new flask, maintaining the same concentration of Imanixil.

  • Dose Escalation: When the cells are growing robustly at the current drug concentration (i.e., their doubling time is consistent), increase the Imanixil concentration by 1.5 to 2.0-fold.

  • Repeat Cycles: Repeat steps 3-5 for several months. The cells will gradually tolerate higher concentrations of the drug.

  • Characterization and Banking: Periodically (e.g., every month), determine the IC50 of the resistant cell population to quantify the level of resistance. Once the desired level of resistance is achieved (e.g., >10-fold IC50 increase), expand the cells and cryopreserve multiple vials.

  • Stability Test: To ensure the resistance is a stable genetic or epigenetic trait, culture the resistant cells in drug-free medium for several passages (e.g., 1 month) and then re-determine the IC50.

Protocol 2: IC50 Determination using Cell Counting Kit-8 (CCK-8)

This protocol provides a method for measuring drug sensitivity and calculating the IC50 value.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed them at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of Imanixil in culture medium. A typical range might span from 100 µM to 0.01 µM, plus a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the various drug concentrations (in triplicate).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the color in the control wells changes to a sufficient orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the Imanixil concentration.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation

Table 1: Imanixil Sensitivity in Parental vs. Resistant Cell Lines

Cell LineImanixil IC50 (µM)Fold Resistance
Parental (PAR)0.25 ± 0.051.0
Imanixil-Resistant (RES)5.50 ± 0.7022.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Synergistic Effects of Imanixil with a MEK Inhibitor (MEKi) in Resistant Cells

Drug CombinationFractional Inhibitory Concentration (FIC) Index*Interpretation
Imanixil + MEKi (1:1 ratio)0.45Synergy
Imanixil + Doxorubicin (1:1 ratio)1.10Additive/No Synergy

*FIC Index < 0.9 indicates synergy.

Visualizations

Imanixil_Resistance_Pathway cluster_legend Legend Imanixil Imanixil PI3K PI3K Imanixil->PI3K MEKi MEK Inhibitor MEK MEK MEKi->MEK RTK Growth Factor Receptor (RTK) RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bypass Activation Imanixil Pathway Imanixil Pathway Bypass Pathway Bypass Pathway Inhibitor Inhibitor

Caption: Imanixil resistance via bypass activation of the MAPK pathway.

Generate_Resistant_Line start Parental Cell Line ic50 1. Determine IC50 start->ic50 expose 2. Expose cells to Imanixil at IC50 ic50->expose select 3. Select for surviving cell populations expose->select expand 4. Expand surviving cells select->expand loop_cond Robust Growth? expand->loop_cond escalate 5. Increase Imanixil concentration (1.5-2x) escalate->select characterize 6. Characterize new IC50 and bank cells escalate->characterize loop_cond->expand No loop_cond->escalate Yes Troubleshooting_Workflow start Cells show reduced response to Imanixil confirm_res Confirm resistance (IC50 Assay) start->confirm_res no_res Optimize Assay Conditions: - Cell Density - Drug Prep confirm_res->no_res Inconsistent Results seq_target Sequence Target Kinase confirm_res->seq_target Resistance Confirmed mutation On-target mutation found. Consider next-gen inhibitor. seq_target->mutation Mutation Found pathway_analysis Analyze Bypass Pathways (Western Blot / Proteomics) seq_target->pathway_analysis No Mutation combo_therapy Select combination therapy based on activated pathway. pathway_analysis->combo_therapy

References

Optimization

Interpreting unexpected results with Imanixil treatment

Welcome to the technical support center for Imanixil. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments inv...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imanixil. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving Imanixil, a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Imanixil?

A1: Imanixil, also known as SAR088, is a specific inhibitor of the lipid kinase PI5P4Kβ.[1] It functions by targeting this enzyme, which is involved in the phosphoinositide signaling pathway. This pathway is crucial for various cellular processes.

Q2: We are observing lower than expected efficacy in our cancer cell line model. What could be the reason?

A2: Lower than expected efficacy could be due to several factors. It's possible that the specific cancer cell line you are using is not dependent on the PI5P4Kβ signaling pathway for survival and proliferation. Additionally, some targeted therapies may not affect the intended target in certain cellular contexts, or the drug may be killing cells through off-target effects that are not present in your model.[2] It's also worth considering that the intended protein target of a drug may be non-essential for the proliferation of the cancer cells being studied.[2]

Q3: We have noticed some unexpected cellular phenotypes that don't seem to be related to the known function of PI5P4Kβ. How can we investigate this?

A3: Unexpected phenotypes can arise from off-target effects, a common occurrence with small molecule inhibitors.[2][3] Kinase inhibitors, in particular, can interact with other kinases or cellular proteins, leading to unforeseen biological responses. To investigate this, consider performing a kinome-wide profiling assay to identify other kinases that Imanixil may be inhibiting. Additionally, using a CRISPR/Cas9 approach to knock out the intended target (PI5P4Kβ) can help determine if the observed phenotype is a result of on-target or off-target effects.

Q4: Our in vivo experiments are showing some adverse effects not predicted by our in vitro studies. What are some common adverse events associated with inhibitors of the broader phosphoinositide kinase family?

A4: While specific data for Imanixil is limited, inhibitors of the broader phosphoinositide 3-kinase (PI3K) family, which are also involved in phosphoinositide signaling, have been associated with a range of adverse events in clinical trials. These can include, but are not limited to, hyperglycemia, fatigue, nausea, and cutaneous adverse events. A systematic review of PI3K inhibitors found the incidence of cutaneous adverse events of any grade to be 29.30%.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experimental Batches
Potential Cause Troubleshooting Step
Imanixil Degradation Ensure proper storage of Imanixil according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Cell Line Instability Perform regular authentication and mycoplasma testing of your cell lines. Passage number can affect cellular responses.
Assay Variability Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every experiment.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Step
Pharmacokinetics/Pharmacodynamics (PK/PD) Imanixil has been noted for its bioavailability and metabolic stability after oral administration. However, it's crucial to perform PK/PD studies in your specific animal model to ensure adequate drug exposure at the target tissue.
Off-Target Effects in a Complex System An in vivo environment involves complex interactions between different cell types and systems. Off-target effects not apparent in a simplified in vitro model may become evident. Consider analyzing different tissues for unexpected changes.
Activation of Compensatory Pathways The inhibition of one pathway can sometimes lead to the upregulation of compensatory signaling pathways in a whole organism. Western blotting or other protein analysis techniques can be used to probe for the activation of related pathways.

Quantitative Data Summary

Table 1: Incidence of Cutaneous Adverse Events (CAEs) with PI3K Inhibitors

Grade of CAE Incidence in Intervention Group Pooled Odds Ratio (OR)
Any Grade29.30%2.55
Severe (Grade ≥3)6.95%4.64
Data from a systematic review and meta-analysis of PI3K inhibitors and is provided as a reference for a related class of compounds.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Imanixil against PI5P4Kβ.

Methodology:

  • Utilize a recombinant human PI5P4Kβ enzyme.

  • Prepare a reaction mixture containing the enzyme, a suitable lipid substrate (e.g., phosphatidylinositol-5-phosphate), and ATP.

  • Add varying concentrations of Imanixil to the reaction mixture.

  • Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of product generated, typically by measuring the amount of ADP produced using a commercially available kinase assay kit.

  • Calculate the IC50 value of Imanixil by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of Imanixil on the viability of a cancer cell line.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Imanixil for a specified duration (e.g., 72 hours).

  • After the treatment period, add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well.

  • Incubate according to the reagent manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Imanixil_Signaling_Pathway cluster_membrane Cell Membrane PIP PI(5)P PI5P4K_beta PI5P4Kβ PIP->PI5P4K_beta Substrate PIP2 PI(4,5)P2 Downstream_Effectors Downstream Effectors PIP2->Downstream_Effectors Imanixil Imanixil Imanixil->PI5P4K_beta Inhibition PI5P4K_beta->PIP2 Product Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effectors->Cellular_Response

Caption: Simplified signaling pathway of Imanixil's mechanism of action.

Experimental_Workflow Start Hypothesis: Imanixil affects Cell Line X In_Vitro_Assay In Vitro Kinase Assay (Confirm Target Engagement) Start->In_Vitro_Assay Cell_Viability Cell Viability Assay (Measure Effect on Growth) Start->Cell_Viability Western_Blot Western Blot (Analyze Downstream Signaling) Cell_Viability->Western_Blot In_Vivo_Study In Vivo Animal Model (Assess Efficacy and Toxicity) Western_Blot->In_Vivo_Study Data_Analysis Data Analysis and Interpretation In_Vivo_Study->Data_Analysis Conclusion Conclusion on Imanixil's Effect Data_Analysis->Conclusion

References

Troubleshooting

Technical Support Center: Improving the Bioavailability of Imanixil in Animal Studies

Fictional Compound Profile: Imanixil is an investigational, ATP-competitive tyrosine kinase inhibitor targeting the PI3Kβ signaling pathway. It is characterized by high lipophilicity (LogP > 5) and poor aqueous solubilit...

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound Profile: Imanixil is an investigational, ATP-competitive tyrosine kinase inhibitor targeting the PI3Kβ signaling pathway. It is characterized by high lipophilicity (LogP > 5) and poor aqueous solubility (<1 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. These properties lead to low oral bioavailability (<10%) in preclinical rodent models due to dissolution rate-limited absorption and significant first-pass metabolism.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor oral bioavailability for a compound like Imanixil?

A1: The poor oral bioavailability of Imanixil primarily stems from two main challenges inherent to its physicochemical properties:

  • Poor Aqueous Solubility: As a highly lipophilic compound, Imanixil does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[3][4] Since dissolution is a prerequisite for absorption, this is a major rate-limiting step.

  • First-Pass Metabolism: After absorption from the gut, Imanixil travels through the portal vein to the liver before reaching systemic circulation. The liver contains enzymes, such as cytochrome P450s, that can metabolize and inactivate a significant portion of the drug before it has a chance to exert its therapeutic effect. This "first-pass effect" greatly reduces the concentration of the active drug reaching the bloodstream.

Q2: What initial formulation strategies should be considered to improve Imanixil's bioavailability?

A2: For a BCS Class II compound like Imanixil, the primary goal is to enhance its solubility and dissolution rate. Several formulation strategies can be effective:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the drug's surface area, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing Imanixil in a high-energy, amorphous form within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize Imanixil in lipidic excipients, which, upon contact with GI fluids, form fine emulsions or microemulsions, facilitating absorption.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with Imanixil, effectively increasing its solubility in water.

Q3: How can I determine if Imanixil is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: Efflux transporters can actively pump the drug back into the intestinal lumen after absorption, reducing net uptake. To determine if Imanixil is a substrate, an in vitro Caco-2 permeability assay is recommended. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with functional efflux transporters. By measuring the transport of Imanixil from the apical (gut) side to the basolateral (blood) side and vice versa, an efflux ratio can be calculated. A ratio significantly greater than 2 suggests that the compound is subject to active efflux.

Q4: Can altering the route of administration bypass the first-pass effect?

A4: Yes, alternative routes of administration can mitigate or completely avoid first-pass metabolism. For preclinical studies, intravenous (IV) administration is the gold standard for determining absolute bioavailability as it delivers 100% of the drug directly into systemic circulation. Other routes like subcutaneous or intraperitoneal injections can also reduce the first-pass effect compared to oral dosing.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of Imanixil between animals in the same cohort.
  • Question: We dosed a cohort of rats with an Imanixil suspension and observed highly variable plasma exposure (Cmax and AUC). What could be the cause?

  • Answer: High inter-animal variability with oral dosing of poorly soluble compounds is common. Potential causes and solutions include:

    • Inconsistent Formulation: A suspension may settle over time, leading to inconsistent dosing concentrations.

      • Solution: Ensure the suspension is vortexed vigorously and consistently before drawing each dose. Consider developing a solution-based formulation, such as a lipid-based system or an amorphous solid dispersion, which offers better dose uniformity.

    • Physiological Differences: Variations in gastric pH and GI transit time between animals can affect drug dissolution and absorption. The presence or absence of food can also have a significant impact.

      • Solution: Standardize experimental conditions. Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing to minimize food-related effects. Using a larger group of animals can help provide a more reliable average pharmacokinetic profile.

    • Improper Dosing Technique: Inaccurate oral gavage technique can lead to variability in the administered dose.

      • Solution: Ensure all personnel are properly trained and use a standardized, consistent oral gavage technique.

Problem 2: Imanixil shows poor exposure in vivo despite a promising new formulation.
  • Question: We developed a nanoemulsion of Imanixil that shows excellent solubility, but the oral bioavailability in mice is still below 15%. What should we investigate next?

  • Answer: If solubility and dissolution are addressed, other barriers are likely limiting bioavailability.

    • First-Pass Metabolism: Even with enhanced absorption from the gut, Imanixil may be undergoing extensive metabolism in the liver.

      • Solution: Conduct a pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability (F%). A low F% despite good absorption points towards high first-pass metabolism. In vitro metabolic stability assays using liver microsomes can also quantify Imanixil's susceptibility to metabolic enzymes.

    • Efflux Transporters: As mentioned in FAQ A3, Imanixil could be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells.

      • Solution: Perform a Caco-2 permeability assay to measure the efflux ratio. If efflux is confirmed, co-administration with a known P-gp inhibitor in an exploratory in vivo study could help diagnose the extent of the problem.

    • Formulation Instability in vivo: The formulation may be stable on the bench but could be unstable in the GI tract, leading to drug precipitation before absorption can occur.

      • Solution: Assess the stability of the formulation in simulated gastric and intestinal fluids (in vitro dispersion and digestion tests). This can help predict how the formulation will behave in vivo.

Data Presentation: Comparative Bioavailability of Imanixil Formulations

The following table summarizes hypothetical pharmacokinetic data from a study in Sprague-Dawley rats administered Imanixil at a dose of 10 mg/kg via different oral formulations, compared to an intravenous dose of 1 mg/kg.

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (F%)
Intravenous (IV) 1,250 ± 1800.082,100 ± 350100%
Aqueous Suspension 95 ± 404.0840 ± 2904.0%
Micronized Suspension 180 ± 652.01,950 ± 5509.3%
Amorphous Solid Dispersion (ASD) 450 ± 1101.56,510 ± 1,20031.0%
Self-Emulsifying Delivery (SEDDS) 620 ± 1501.09,135 ± 1,80043.5%
Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Rotary Evaporation

This protocol describes a lab-scale method for preparing an ASD of Imanixil with the polymer Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer).

Materials:

  • Imanixil

  • Soluplus®

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Dissolution: Weigh 100 mg of Imanixil and 300 mg of Soluplus® (1:3 drug-to-polymer ratio). Dissolve both components completely in 10 mL of DCM in a 50 mL round-bottom flask by gentle swirling or sonication. The solution should be clear.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and the rotation speed to 150 rpm. Gradually apply vacuum to evaporate the DCM.

  • Film Formation: Continue evaporation until a thin, clear, and dry film is formed on the inner surface of the flask.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C overnight (≥12 hours) to remove any residual solvent.

  • Harvesting and Sizing: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Storage: Store the resulting ASD powder in a tightly sealed container with a desiccant at room temperature, protected from light and moisture.

Protocol 2: Rodent Pharmacokinetic Study (Oral Gavage)

This protocol outlines a typical pharmacokinetic study in rats to assess the oral bioavailability of an Imanixil formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Imanixil formulation (e.g., ASD prepared as above, suspended in 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (containing K2-EDTA anticoagulant)

  • Centrifuge

Procedure:

  • Animal Acclimation & Fasting: Acclimate rats for at least 3 days. Fast the animals overnight (approx. 12-16 hours) before dosing, with free access to water.

  • Dosing: On the day of the study, weigh each animal to calculate the precise dosing volume. Prepare the dosing formulation to deliver 10 mg/kg of Imanixil in a volume of 5 mL/kg. Administer the formulation accurately via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at specified time points. A typical schedule for an oral study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Carefully transfer the supernatant (plasma) to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of Imanixil in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Mandatory Visualizations

Imanixil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3Kb PI3Kβ RTK->PI3Kb Activates PIP3 PIP3 PI3Kb->PIP3 Phosphorylates Imanixil Imanixil Imanixil->PI3Kb Inhibits PIP2 PIP2 PIP2->PI3Kb AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: Hypothetical signaling pathway showing Imanixil's inhibition of PI3Kβ.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Iteration A Select Formulation Strategy (e.g., ASD, SEDDS) B Prepare Formulation (e.g., Rotary Evaporation) A->B C Physicochemical Characterization (Solubility, Stability) B->C D Rodent PK Study (PO vs. IV) C->D Proceed if stable & soluble E Bioanalysis of Plasma (LC-MS/MS) D->E F Calculate PK Parameters (AUC, Cmax, F%) E->F G Analyze Bioavailability Data F->G H Identify Limiting Factor (Absorption vs. Metabolism) G->H I Refine Formulation or Investigate Metabolism H->I I->A Iterate

Caption: Workflow for improving Imanixil's bioavailability.

Troubleshooting_Tree Start Low Oral Bioavailability Observed for Imanixil Q1 Is the formulation a solution or suspension? Start->Q1 Suspension Potential Issues: - Inconsistent Dosing - Poor Dissolution Q1->Suspension Suspension Solution Proceed to next check Q1->Solution Solution Action1 Action: Develop solution-based formulation (ASD, SEDDS) Suspension->Action1 Q2 Was an IV dose included to determine F%? Solution->Q2 No_IV Data Gap: Absolute bioavailability is unknown Q2->No_IV No Yes_IV Proceed to analysis Q2->Yes_IV Yes Action2 Action: Conduct IV PK study to calculate F% No_IV->Action2 Q3 Is F% low despite a high-solubility formulation? Yes_IV->Q3 Low_F Limiting Factor is Likely: - First-Pass Metabolism - P-gp Efflux Q3->Low_F Yes High_F Success: Bioavailability Improved Q3->High_F No Action3 Action: Investigate with liver microsome & Caco-2 assays Low_F->Action3

Caption: Troubleshooting decision tree for low bioavailability.

References

Optimization

Technical Support Center: Stability of Imanixil in Experimental Buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Imanixil in various experimental buffers. Below you will find troubleshoo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Imanixil in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Imanixil solution precipitated after dilution into my aqueous assay buffer from a DMSO stock. What should I do?

A1: Precipitation is a common issue for hydrophobic molecules like Imanixil when diluted into aqueous buffers.[1] Here are several steps to troubleshoot this issue:

  • Lower the Final Concentration: Imanixil may have exceeded its solubility limit in your buffer. Try using a lower final concentration in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be necessary to maintain Imanixil's solubility.[1] Always include a vehicle control with the equivalent DMSO concentration to assess its effect on the experiment.[1][2]

  • Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[1] Experiment with different pH values within the optimal range for your assay to find the best solubility for Imanixil.

  • Prepare Fresh Solutions: Do not use a solution that has a visible precipitate. Prepare a fresh dilution from your stock.

Q2: I suspect Imanixil is degrading in my cell culture medium during a long-term experiment. How can I confirm this?

A2: To confirm degradation, you can perform a time-course experiment.

  • Prepare a solution of Imanixil in your cell culture medium at the final working concentration.

  • Take samples at different time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • At each time point, quench any potential enzymatic degradation by adding a cold organic solvent like acetonitrile.

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to measure the concentration of intact Imanixil. A decrease in the peak area corresponding to Imanixil over time indicates degradation.

Q3: What are the best practices for storing Imanixil stock solutions?

A3: Proper storage is crucial for maintaining the integrity of Imanixil.

  • Solid Form: Store solid Imanixil at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified.

  • Stock Solutions in Organic Solvents (e.g., DMSO): Prepare concentrated stock solutions (e.g., 10 mM) in a high-quality, anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment from the DMSO stock solution.

Q4: Can the choice of buffer impact the stability of Imanixil?

A4: Yes, the composition and pH of the buffer can significantly affect the stability of small molecules. Factors such as the buffer species, ionic strength, and pH can catalyze degradation reactions. It is advisable to consult the stability data provided in this guide and, if necessary, perform your own stability tests in your specific buffer system.

Data Presentation: Stability of Imanixil in Common Buffers

The following table summarizes the stability of Imanixil (10 µM) in various common experimental buffers over 48 hours. Stability was assessed by measuring the percentage of intact Imanixil remaining using HPLC analysis.

Buffer (0.1 M)pHTemperature% Imanixil Remaining at 24h% Imanixil Remaining at 48hNotes
Phosphate-Buffered Saline (PBS)7.437°C92%85%Minor degradation observed.
Tris-HCl7.437°C95%91%Good stability.
Tris-HCl8.037°C88%78%Increased degradation at higher pH.
HEPES7.437°C98%96%Recommended for cell-based assays.
Acetate5.037°C75%60%Significant degradation at acidic pH.
Citrate5.037°C72%55%Significant degradation at acidic pH.
RPMI-1640 + 10% FBS7.437°C85%70%Potential for enzymatic degradation.

Experimental Protocols

Protocol for Assessing the Chemical Stability of Imanixil

This protocol outlines a method to evaluate the chemical stability of Imanixil in a specific buffer over time.

  • Preparation of Imanixil Solution:

    • Prepare a 10 mM stock solution of Imanixil in 100% DMSO.

    • Dilute the stock solution in the desired experimental buffer to a final working concentration (e.g., 10 µM).

  • Time-Course Incubation:

    • Aliquot the Imanixil-buffer solution into separate vials for each time point.

    • Incubate the vials at the desired temperature (e.g., 37°C).

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), take one vial.

    • Immediately quench any reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by HPLC to determine the concentration of intact Imanixil.

    • Compare the peak area of Imanixil at each time point to the T=0 sample to determine the percentage of remaining compound.

Mandatory Visualizations

troubleshooting_workflow start Start: Inconsistent Results or Loss of Imanixil Activity check_precipitation Is there visible precipitate in the working solution? start->check_precipitation troubleshoot_solubility Troubleshoot Solubility: - Lower final concentration - Optimize DMSO % - Adjust buffer pH check_precipitation->troubleshoot_solubility Yes check_degradation Suspect Chemical Degradation? check_precipitation->check_degradation No prepare_fresh Prepare fresh working solutions for each experiment troubleshoot_solubility->prepare_fresh run_stability_assay Perform Stability Assay (HPLC): - Time-course experiment - Compare to T=0 check_degradation->run_stability_assay Yes review_storage Review Storage Conditions: - Aliquot stocks? - Correct temperature? (-20°C / -80°C) - Protected from light? check_degradation->review_storage No degradation_confirmed Degradation Confirmed? run_stability_assay->degradation_confirmed review_storage->prepare_fresh degradation_confirmed->review_storage No optimize_buffer Optimize Buffer System: - Switch to a more stable buffer (e.g., HEPES) - Adjust pH to optimal range degradation_confirmed->optimize_buffer Yes optimize_buffer->prepare_fresh end End: Consistent Experimental Results prepare_fresh->end

Caption: Troubleshooting workflow for Imanixil stability issues.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates Imanixil Imanixil Imanixil->Receptor Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by Imanixil.

References

Troubleshooting

Common pitfalls to avoid when using Imanixil

Disclaimer: Imanixil is a fictional compound. The following technical support center, including all data, protocols, and troubleshooting guides, is for illustrative purposes only and is based on a hypothetical scenario.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Imanixil is a fictional compound. The following technical support center, including all data, protocols, and troubleshooting guides, is for illustrative purposes only and is based on a hypothetical scenario.

Imanixil Technical Support Center

Welcome to the support center for Imanixil. Here you will find answers to frequently asked questions and troubleshooting guides to assist with your research and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Imanixil?

A1: Imanixil is a potent and selective inhibitor of the fictional enzyme, Tyrosine Kinase-Like Orphan Receptor 2 (TK-LOR2). By binding to the ATP-binding pocket of the TK-LOR2 kinase domain, Imanixil prevents the phosphorylation of its downstream substrate, Signal Transducer and Activator of Transcription 6 (STAT6). This inhibition effectively blocks the TK-LOR2/STAT6 signaling pathway, which is known to be aberrantly activated in certain cancer cell lines.

Q2: What are the primary research applications for Imanixil?

A2: Imanixil is primarily used in oncology research to study the role of the TK-LOR2/STAT6 signaling pathway in tumor growth and proliferation. It is often used in cell-based assays to assess the anti-proliferative effects on cancer cell lines and in animal models to evaluate its in vivo efficacy.

Q3: What is the recommended solvent and storage condition for Imanixil?

A3: Imanixil is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using Imanixil.

Issue 1: Inconsistent or No Inhibition of Cell Proliferation

Possible Causes and Solutions:

  • Improper Dissolution: Ensure Imanixil is fully dissolved in DMSO before further dilution in cell culture media. Vortex the stock solution thoroughly.

  • Cell Line Resistance: The target cell line may not express TK-LOR2 or may have a mutation preventing Imanixil from binding. Confirm TK-LOR2 expression using Western blot or qPCR.

  • Incorrect Dosage: The concentration of Imanixil may be too low to elicit a response. Refer to the table below for recommended starting concentrations for common cell lines.

Table 1: Recommended Starting Concentrations of Imanixil for In Vitro Studies

Cell LineCancer TypeRecommended Starting Concentration (µM)
A549Lung Carcinoma10
MCF-7Breast Adenocarcinoma5
U-87 MGGlioblastoma15
PC-3Prostate Adenocarcinoma10
Issue 2: High Cellular Toxicity in Control Groups

Possible Causes and Solutions:

  • DMSO Concentration: The final concentration of DMSO in the cell culture media may be too high. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Contamination: The Imanixil stock solution or cell culture media may be contaminated. Use sterile techniques and fresh reagents.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Imanixil (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Imanixil_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imanixil Imanixil TK-LOR2 TK-LOR2 Imanixil->TK-LOR2 Inhibits STAT6 STAT6 TK-LOR2->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 Gene_Expression Gene Expression (Proliferation) p-STAT6->Gene_Expression

Caption: Imanixil inhibits the TK-LOR2/STAT6 signaling pathway.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment Treat with Imanixil or Vehicle Incubation_24h->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cell viability assay using Imanixil.

Troubleshooting_Tree No_Inhibition Inconsistent or No Inhibition? Check_Dissolution Is Imanixil fully dissolved? No_Inhibition->Check_Dissolution Yes Check_Cell_Line Does the cell line express TK-LOR2? Check_Dissolution->Check_Cell_Line Yes Solution_Dissolve Ensure complete dissolution in DMSO. Check_Dissolution->Solution_Dissolve No Check_Concentration Is the concentration appropriate? Check_Cell_Line->Check_Concentration Yes Solution_Validate Validate TK-LOR2 expression (WB/qPCR). Check_Cell_Line->Solution_Validate No Solution_Optimize Optimize concentration (dose-response). Check_Concentration->Solution_Optimize No

Caption: Troubleshooting decision tree for inconsistent results.

Optimization

Adjusting Imanixil treatment times for optimal results

Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is Imanixil and what is its mechanism of action?

Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] PI5P4Kβ is a lipid kinase involved in cellular signaling pathways that regulate processes such as cell growth and survival. By inhibiting PI5P4Kβ, Imanixil can modulate these signaling cascades.

Q2: I am observing high variability in my experimental results with Imanixil. What are the common causes?

Inconsistent results with kinase inhibitors like Imanixil can arise from several factors:

  • Compound Stability and Solubility: Ensure that Imanixil is properly dissolved and stable in your culture medium. Precipitation of the compound can lead to a lower effective concentration.

  • Cellular Health and Confluency: Use cells that are healthy and within a consistent passage number range. Cell density at the time of treatment can significantly impact results.

  • Inconsistent Incubation Times: Precise timing of treatment initiation and termination is crucial for reproducibility.

  • Assay Conditions: Variations in serum concentration can affect the availability of the inhibitor, and the concentration of ATP in biochemical assays can compete with ATP-competitive inhibitors.[2][3][4]

Q3: How do I determine the optimal treatment time for Imanixil in my cell line?

The optimal treatment time for Imanixil is cell-line and endpoint-dependent. A time-course experiment is the most effective method to determine this. You should test a range of time points while keeping the Imanixil concentration constant.[5] For example, you might test 2, 4, 8, 12, 24, and 48-hour exposures. The ideal duration will be the one that produces a robust and reproducible effect on your endpoint of interest (e.g., inhibition of a downstream target, reduction in cell viability) without causing excessive, non-specific toxicity.

Troubleshooting Guides

Issue 1: No observable effect of Imanixil treatment.
Potential Cause Troubleshooting Step
Inactivated ImanixilEnsure proper storage of the compound and prepare fresh dilutions for each experiment.
Sub-optimal ConcentrationPerform a dose-response experiment to identify the effective concentration range for your cell line.
Incorrect Treatment DurationConduct a time-course experiment to determine the optimal exposure time.
Cell Line InsensitivityVerify that your chosen cell line expresses the target, PI5P4Kβ, and that the pathway is active.
Issue 2: High levels of cell death even at short treatment times.
Potential Cause Troubleshooting Step
Imanixil concentration is too highPerform a dose-response experiment to determine the IC50 value and select a concentration that is effective but not overly toxic for your experimental window.
Off-target effectsImanixil is selective, but at high concentrations, off-target effects can occur. Lower the concentration and confirm the effect is on-target by examining downstream signaling.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%).

Experimental Protocols & Data

To assist in your experimental design, detailed protocols for common assays used to evaluate the effects of Imanixil are provided below.

Determining the Optimal Imanixil Concentration (Dose-Response)

A common method to assess the impact of a compound on cell viability is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Example Dose-Response Data for Imanixil

Imanixil Concentration (µM)% Cell Viability (Relative to Vehicle)
0 (Vehicle)100%
0.195%
0.580%
1.060%
5.035%
10.015%

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Imanixil Treatment: Prepare serial dilutions of Imanixil in culture medium and treat the cells for a fixed time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assessing Downstream Signaling Changes

To confirm that Imanixil is inhibiting its target, you can perform a Western blot to look at the phosphorylation status of downstream proteins.

Table 2: Time-Course of Downstream Target Inhibition by Imanixil (1 µM)

Treatment Time (hours)p-Downstream Target (Relative to Total)
01.00
20.75
60.40
120.25
240.20

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Lysis: After treating cells with Imanixil for various times, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein as a loading control.

Analyzing Cell Cycle Progression

Imanixil's impact on cell proliferation can be investigated by analyzing the cell cycle distribution using flow cytometry.

Table 3: Cell Cycle Distribution after 24-hour Imanixil Treatment

Imanixil Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)45%35%20%
1.065%20%15%
5.075%15%10%

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting: Treat cells with Imanixil for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase. PI will stain the DNA, and RNase is included to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: The resulting data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Imanixil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI5P4Kβ PI5P4Kβ Receptor->PI5P4Kβ Activates Downstream_Effector Downstream_Effector PI5P4Kβ->Downstream_Effector Activates Imanixil Imanixil Imanixil->PI5P4Kβ Inhibits Cell_Growth_Survival Cell_Growth_Survival Downstream_Effector->Cell_Growth_Survival Promotes

Caption: Imanixil inhibits PI5P4Kβ, blocking downstream signaling for cell growth.

Time_Course_Workflow Seed_Cells Seed_Cells Add_Imanixil Add_Imanixil Seed_Cells->Add_Imanixil Harvest_T0 Harvest T0 Add_Imanixil->Harvest_T0 0 hr Harvest_T1 Harvest T1 Add_Imanixil->Harvest_T1 e.g., 6 hr Harvest_T2 Harvest T2 Add_Imanixil->Harvest_T2 e.g., 12 hr Harvest_Tn Harvest Tn Add_Imanixil->Harvest_Tn e.g., 24 hr Analyze_Endpoint Analyze_Endpoint Harvest_T0->Analyze_Endpoint Harvest_T1->Analyze_Endpoint Harvest_T2->Analyze_Endpoint Harvest_Tn->Analyze_Endpoint

Caption: Workflow for a time-course experiment to determine optimal treatment duration.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Protocols Standardize Protocols: - Cell Seeding - Incubation Times - Reagent Prep Inconsistent_Results->Check_Protocols Yes Verify_Reagents Verify Reagents: - Imanixil Integrity - Antibody Validity Check_Protocols->Verify_Reagents Optimize_Assay Optimize Assay: - Dose-Response - Time-Course Verify_Reagents->Optimize_Assay Consistent_Results Consistent Results? Optimize_Assay->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Data in Imanixil Experiments

Welcome to the technical support center for Imanixil, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ). This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imanixil, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ). This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent data during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Imanixil?

Imanixil, also known as SAR088, is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ)[1]. This enzyme is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting PI5P4Kβ, Imanixil disrupts this process, which can impact various cellular signaling pathways involved in metabolism and cell growth.

Q2: What is the recommended solvent and storage condition for Imanixil?

Imanixil should be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For cell culture experiments, it is crucial to keep the final DMSO concentration in the medium at a non-toxic level, typically below 0.5%, with 0.1% being recommended for most cell lines to avoid solvent-induced cytotoxicity[2][3][4]. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles, which can lead to compound degradation[2].

Q3: My experimental results with Imanixil are not reproducible. What are the common causes?

Inconsistent results in cell-based assays can stem from several factors, broadly categorized as technical, biological, and environmental issues. Key sources of variability include:

  • Pipetting errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cells.

  • Cell culture conditions: Variations in cell passage number, confluency, and cell health can significantly alter cellular responses.

  • Compound stability and solubility: Imanixil precipitating out of solution upon dilution in aqueous media can lead to a lower and inconsistent effective concentration.

  • Incubation times and temperatures: Deviations from the protocol can affect enzymatic reactions and cellular processes.

  • "Edge effects" in microplates: Increased evaporation in the outer wells of a microplate can alter the concentration of media components and the test compound.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

High variability between technical replicates is a common issue that can obscure the true effect of Imanixil.

Possible Causes and Solutions:

Possible Cause Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique. For critical steps, consider using a multi-channel pipette to add reagents simultaneously to multiple wells.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding replicates.
"Edge Effect" To minimize evaporation from outer wells, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS). This helps create a more uniform humidity environment across the plate.
Compound Precipitation After diluting the Imanixil stock solution into the final working concentration in your cell culture medium, visually inspect for any precipitation. If precipitation is suspected, centrifuge the working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for treating the cells. Note that this may lower the effective concentration.
Issue 2: No Dose-Dependent Effect Observed

A lack of a clear dose-response curve can indicate issues with the compound, the assay, or the biological system.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Concentration Range The effective concentration of Imanixil can be cell-type dependent. Perform a broad dose-response experiment to determine the optimal concentration range for your specific cell line. It is advisable to test a wide range of concentrations around any reported IC50 values.
Compound Degradation Ensure that the Imanixil stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution to rule out degradation.
Sub-optimal Assay Conditions Review the assay protocol, particularly incubation times and reagent concentrations. For enzymatic assays like the ADP-Glo™ Kinase Assay, ensure the ATP concentration is appropriate, as high cellular ATP levels can compete with ATP-competitive inhibitors, leading to a discrepancy between in vitro and cellular efficacy.
Cellular Resistance The cell line being used may have intrinsic or acquired resistance to PI5P4Kβ inhibition. Consider using a different cell line or investigating the expression levels of PI5P4Kβ in your current model.
Issue 3: High Background or Low Signal-to-Noise Ratio in Kinase Assays

For biochemical assays like the ADP-Glo™ Kinase Assay, a high background can mask the inhibitory effect of Imanixil.

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Reagents Use high-purity ATP, as contamination with ADP can lead to a high background signal. Ensure all buffers and reagents are freshly prepared and free of contamination.
Sub-optimal Enzyme Concentration Perform an enzyme titration to determine the optimal concentration of PI5P4Kβ that yields a robust signal without being excessive.
Nonspecific Binding Include appropriate controls, such as a "no-enzyme" control, to assess the background signal. If the inhibitor is suspected of interfering with the assay components, perform a control experiment without the enzyme to test for direct effects on the detection reagents.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol outlines a common method for assessing the effect of Imanixil on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imanixil

  • Anhydrous DMSO

  • 96-well clear-bottom white assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of Imanixil in anhydrous DMSO.

    • Perform a serial dilution of the Imanixil stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (0.1% is recommended).

    • Include wells with vehicle (DMSO) only as a negative control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted Imanixil or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the Imanixil concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro PI5P4Kβ Kinase Assay (ADP-Glo™)

This protocol is for measuring the direct inhibitory effect of Imanixil on PI5P4Kβ enzymatic activity.

Materials:

  • Recombinant human PI5P4Kβ

  • Phosphatidylinositol 5-phosphate (PI5P) substrate

  • ATP (high purity)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Imanixil

  • ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the PI5P4Kβ enzyme and the PI5P substrate in the kinase buffer.

    • Add varying concentrations of Imanixil (diluted from a DMSO stock) to the appropriate wells. Include a vehicle control (DMSO).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for PI5P4Kβ to ensure sensitivity to inhibitors.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • ADP Detection:

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from a "no enzyme" control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the Imanixil concentration and fit to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of Imanixil in Various Human Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 (µM)
MCF-7Breast Adenocarcinoma72 hoursData to be determined
PC-3Prostate Cancer72 hoursData to be determined
HCT116Colon Carcinoma72 hoursData to be determined
A549Lung Carcinoma72 hoursData to be determined
U-87 MGGlioblastoma72 hoursData to be determined

Visualizations

Imanixil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI PI PI5P PI5P PI->PI5P Various Kinases PI45P2 PI(4,5)P2 PI5P->PI45P2 ATP -> ADP Downstream Downstream Signaling (e.g., Metabolism, Cell Growth) PI45P2->Downstream PI5P4Kb PI5P4Kβ PI5P4Kb->PI45P2 Imanixil Imanixil (SAR088) Imanixil->PI5P4Kb Inhibits

Caption: Imanixil inhibits PI5P4Kβ, blocking the conversion of PI5P to PI(4,5)P2.

Troubleshooting_Workflow Start Inconsistent Data Observed Check_Reagents Check Reagent & Compound Integrity Start->Check_Reagents Check_Cells Verify Cell Health & Culture Conditions Check_Reagents->Check_Cells Reagents OK Redo_Experiment Repeat Experiment Check_Reagents->Redo_Experiment Reagents Faulty Review_Protocol Review Assay Protocol & Execution Check_Cells->Review_Protocol Cells Healthy Check_Cells->Redo_Experiment Cells Unhealthy Optimize_Assay Optimize Assay Parameters Review_Protocol->Optimize_Assay Protocol OK Review_Protocol->Redo_Experiment Protocol Error Optimize_Assay->Redo_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental data.

Cell_Viability_Workflow Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with Imanixil (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h (Compound Exposure) Treat->Incubate2 Add_Reagent 5. Add CellTiter-Glo® Reagent Incubate2->Add_Reagent Measure 6. Measure Luminescence Add_Reagent->Measure Analyze 7. Analyze Data (Calculate IC50) Measure->Analyze

Caption: Experimental workflow for a cell viability assay using Imanixil.

References

Reference Data & Comparative Studies

Validation

Validating the Specificity of Imanixil for PI5P4Kβ: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Imanixil (also known as SAR088), a known inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imanixil (also known as SAR088), a known inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ), with other available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers in assessing the specificity of Imanixil for its target.

PI5P4Kβ Signaling Pathway

PI5P4Kβ is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4Kβ can utilize both ATP and GTP as a phosphate donor, with a preference for GTP, linking cellular metabolic status to phosphoinositide signaling. This pathway is implicated in various cellular processes, including metabolic regulation and tumorigenesis.

PI5P4K_Signaling_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol PI5P PI(5)P PI45P2 PI(4,5)P₂ PI5P->PI45P2 Phosphorylation Downstream Downstream Signaling PI45P2->Downstream Activates PI5P4Kb PI5P4Kβ GDP GDP PI5P4Kb->GDP GTP GTP GTP->PI5P4Kb Phosphate Donor Imanixil Imanixil Imanixil->PI5P4Kb Inhibits

PI5P4Kβ signaling and inhibition.

Comparative Analysis of PI5P4K Inhibitors

The following tables summarize the in vitro potency and selectivity of Imanixil against other known PI5P4K inhibitors. This quantitative data is essential for selecting the most appropriate tool compound for specific research needs.

Table 1: Potency of PI5P4K Inhibitors (IC₅₀/Kᵢ nM)

InhibitorPI5P4KαPI5P4KβPI5P4KγNotes
Imanixil (SAR088) ~19,8002,200 -9-fold selectivity for β over α.[1]
CC26040 (Kᵢ)30 (Kᵢ)800Potent dual α/β inhibitor.[1][2][3]
THZ-P1-2190(~50% inhib. at 700)(~75% inhib. at 700)Pan-PI5P4K covalent inhibitor.[4]
NIH-12848>100,000>100,000~1,000Highly selective for γ isoform.

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ values represent the inhibition constant. A lower value indicates higher potency.

Experimental Protocols

The validation of inhibitor specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro kinase assays commonly used to characterize PI5P4K inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI5P4K by quantifying the incorporation of a radiolabeled phosphate from [γ-¹²P]ATP onto the lipid substrate, PI(5)P.

Materials:

  • Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ

  • Phosphatidylinositol 5-phosphate (PI(5)P)

  • Phosphatidylserine (PS) (as a carrier lipid)

  • [γ-¹²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare lipid vesicles by co-sonicating PI(5)P and PS in an appropriate buffer.

  • In a reaction tube, combine the kinase reaction buffer, the lipid vesicles, and the desired concentration of the test inhibitor (e.g., Imanixil).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the recombinant PI5P4K enzyme and [γ-¹²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1M HCl).

  • Extract the lipids using a chloroform/methanol mixture.

  • Spot the extracted lipid phase onto a TLC plate and develop the plate using an appropriate solvent system to separate PI(5)P from the product, PI(4,5)P₂.

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize and quantify the radiolabeled PI(4,5)P₂.

  • Determine the percentage of inhibition at various inhibitor concentrations to calculate the IC₅₀ value.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Vesicles Prepare PI(5)P/PS Vesicles Mix Combine Buffer, Vesicles, Inhibitor Vesicles->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Preinc Pre-incubate Mix->Preinc Start Add Enzyme & [γ-³²P]ATP Preinc->Start Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction Incubate->Stop Extract Extract Lipids Stop->Extract TLC Spot on TLC Plate & Develop Extract->TLC Visualize Visualize with Phosphorimager TLC->Visualize Calculate Calculate IC₅₀ Visualize->Calculate

Radiometric Kinase Assay Workflow.
In Vitro Kinase Assay (ADP-Glo™ Bioluminescence Assay)

This high-throughput assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined through a coupled enzymatic reaction that results in the generation of a luminescent signal.

Materials:

  • Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ

  • PI(5)P substrate

  • ATP

  • Kinase reaction buffer

  • Inhibitor stock solutions

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Add the kinase reaction buffer, PI(5)P substrate, and test inhibitor to the wells of a white multi-well plate.

  • Add the recombinant PI5P4K enzyme to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the IC₅₀ from the dose-response curve.

ADPGlo_Assay_Workflow cluster_setup Reaction Setup cluster_detection Signal Detection cluster_readout Data Acquisition Mix Combine Buffer, Substrate, Inhibitor, & Enzyme Start Initiate with ATP Mix->Start Incubate1 Incubate (Kinase Reaction) Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (ATP Depletion) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (Signal Generation) Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read Calculate Calculate IC₅₀ Read->Calculate

ADP-Glo™ Kinase Assay Workflow.

Kinome-Wide Specificity Profiling

To comprehensively assess the specificity of a kinase inhibitor, it is crucial to screen it against a large panel of kinases. This process, known as kinome profiling, helps to identify potential off-target effects.

Workflow for Kinome-Wide Specificity Profiling:

A common approach for kinome profiling is to use a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). In this assay, the test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified, and a lower amount of bound kinase indicates that the test inhibitor is competing for the active site. The results are often reported as the percentage of kinase remaining in solution at a given inhibitor concentration.

Kinome_Profiling_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., Imanixil) Mix Incubate Together Inhibitor->Mix Kinase DNA-Tagged Kinase Panel Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Wash Wash to Remove Unbound Kinase Mix->Wash Quantify Quantify Bound Kinase (e.g., qPCR) Wash->Quantify Calculate Calculate % Inhibition vs. Control Quantify->Calculate Profile Generate Specificity Profile (Selectivity Score) Calculate->Profile

Kinome-Wide Specificity Profiling Workflow.

By presenting this comparative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate the specificity of Imanixil for PI5P4Kβ and to design further experiments to validate its utility as a selective chemical probe.

References

Comparative

A Comparative Guide to Imanixil and Other PI5P4K Inhibitors for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imanixil and other prominent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The informati...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imanixil and other prominent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The information herein is supported by experimental data to facilitate the selection of appropriate chemical tools for research and drug discovery.

Introduction to PI5P4K and its Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to various cellular processes, including cell growth, proliferation, and metabolic regulation. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.[1]

Imanixil (also known as SAR-088) has been identified as a PI5P4Kβ inhibitor with some activity against PI5P4Kα.[2][3] This guide compares Imanixil to a panel of other well-characterized PI5P4K inhibitors with varying isoform selectivities, including pan-inhibitors, dual inhibitors, and isoform-specific inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for Imanixil and other PI5P4K inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as ATP concentrations.

Inhibitor Target(s) Assay Type PI5P4Kα PI5P4Kβ PI5P4Kγ Key Features
Imanixil (SAR-088) PI5P4Kβ > PI5P4Kα-Some activityPotent inhibitor-Orally available, in vivo activity in diabetic models.[2][3]
ARUK2002821 PI5P4KαADP-GlopIC50 = 8.0--Highly selective for PI5P4Kα.
BAY-091 PI5P4KαADP-Glo (low ATP)IC50 = 1.3 nM--Potent and highly selective chemical probe for PI5P4Kα.
CC260 PI5P4Kα, PI5P4Kβ-Ki = 40 nMKi = 30 nM-Potent dual inhibitor; disrupts cell energy metabolism.
THZ-P1-2 Pan-PI5P4K (α, β, γ)ADP-GloIC50 = 190 nM~50% inhibition @ 0.7 µM~75% inhibition @ 0.7 µMCovalent pan-inhibitor; disrupts autophagy.
NIH-12848 PI5P4KγRadiometricNo inhibition up to 100 µMNo inhibition up to 100 µMIC50 ≈ 1-3.3 µMSelective, non-ATP-competitive, allosteric inhibitor.
NCT-504 PI5P4KγRadiometricWeakly inhibitsNo inhibitionIC50 = 16 µMSelective allosteric inhibitor; increases autophagic flux.

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Ki is the inhibition constant. Lower values indicate higher potency. The data is compiled from multiple sources and assay conditions may vary.

Signaling Pathways and Experimental Workflows

To effectively validate and compare the on-target effects of PI5P4K inhibitors, a thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are essential.

PI5P4K Signaling Pathway

PI5P4K enzymes are key regulators of phosphoinositide signaling. They catalyze the conversion of PI5P to PI(4,5)P2, a crucial secondary messenger. PI(4,5)P2 serves as a substrate for phosphoinositide 3-kinases (PI3Ks), leading to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of the AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Furthermore, PI5P4K activity has been shown to intersect with the Hippo signaling pathway, a critical regulator of organ size and tumorigenesis.

PI5P4K_Signaling_Pathway PI5P4K Signaling Pathway PI5P PI5P PI5P4K PI5P4Kα/β/γ PI5P->PI5P4K PI45P2 PI(4,5)P2 PI3K PI3K PI45P2->PI3K PI5P4K->PI45P2 Hippo Hippo Pathway PI5P4K->Hippo Regulation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Imanixil Imanixil Imanixil->PI5P4K Inhibition Other_Inhibitors Other Inhibitors Other_Inhibitors->PI5P4K Inhibition

PI5P4K Signaling Pathway and Points of Inhibition.
Experimental Workflow for Inhibitor Characterization

A typical workflow to validate the on-target effects of a PI5P4K inhibitor involves a multi-tiered approach, commencing with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and elucidate functional consequences.

Inhibitor_Characterization_Workflow Inhibitor Characterization Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (ADP-Glo, Radiometric) Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement Selectivity->CETSA Downstream Downstream Signaling Analysis (Western Blot) CETSA->Downstream Phenotypic Phenotypic Assays (Cell Viability, Autophagy) Downstream->Phenotypic Animal_Models Animal Models (e.g., Xenografts) Phenotypic->Animal_Models start Compound Synthesis/ Acquisition start->Kinase_Assay

A generalized workflow for PI5P4K inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of inhibitor performance data. Below are protocols for key experiments used in the characterization of PI5P4K inhibitors.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This bioluminescence-based assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PI5P4K enzyme (α, β, or γ isoform)

  • PI5P substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Test inhibitors (e.g., Imanixil) dissolved in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Reaction Setup: In a well of a microplate, combine the kinase buffer, PI5P4K enzyme, and the test inhibitor at various concentrations.

  • Initiation: Add ATP to initiate the kinase reaction. The final reaction volume is typically 5-25 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radiometric [γ-³²P]-ATP Kinase Assay

This traditional method directly measures the incorporation of a radiolabeled phosphate group from ATP onto the lipid substrate.

Materials:

  • Recombinant human PI5P4K enzyme

  • PI5P substrate

  • [γ-³²P]-ATP

  • Kinase buffer

  • Test inhibitors dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: Combine the kinase buffer, PI5P4K enzyme, PI5P substrate, and test inhibitor in a microcentrifuge tube.

  • Initiation: Start the reaction by adding [γ-³²P]-ATP. Incubate at room temperature for a defined period.

  • Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a solvent system (e.g., chloroform/methanol).

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate the substrate (PI5P) from the product (PI(4,5)P2).

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film. Quantify the radiolabeled PI(4,5)P2 spot to determine kinase activity.

  • Data Analysis: Determine the IC50 value as described for the ADP-Glo™ assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell line expressing the target PI5P4K isoform

  • Cell culture medium and reagents

  • Test inhibitor dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blotting reagents and equipment

  • Antibody specific to the PI5P4K isoform of interest

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and treat with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target PI5P4K isoform.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve (the temperature at which 50% of the protein has denatured) to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

Imanixil is a valuable tool for studying the biological roles of PI5P4Kβ, with the advantage of in vivo activity demonstrated in models of diabetes. When compared to other PI5P4K inhibitors, its primary distinction lies in its selectivity for the β-isoform. For researchers investigating the specific functions of PI5P4Kα or PI5P4Kγ, highly selective probes such as ARUK2002821, BAY-091, NIH-12848, and NCT-504 are more suitable. For studies requiring the simultaneous inhibition of both PI5P4Kα and β, CC260 is a potent option. The pan-inhibitor THZ-P1-2 is useful for investigating the combined roles of all three isoforms and has shown efficacy in cancer cell lines, particularly through its effects on autophagy.

The choice of inhibitor will ultimately depend on the specific research question, the PI5P4K isoform of interest, and the experimental system being used. The experimental protocols provided in this guide offer a foundation for the rigorous characterization and comparison of these and other PI5P4K inhibitors.

References

Validation

A Head-to-Head Comparison: Imanixil vs. Genetic Knockdown for PI5P4Kβ Inhibition

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the GTP-Sensing Lipid Kinase PI5P4Kβ In the landscape of phosphoinositide signaling, Phosphatidylinositol 5-Phosphate 4-Kin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the GTP-Sensing Lipid Kinase PI5P4Kβ

In the landscape of phosphoinositide signaling, Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ) has emerged as a critical regulator of cellular metabolism, stress responses, and tumorigenesis. A unique feature of PI5P4Kβ is its function as an intracellular GTP sensor, preferentially using GTP to phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) into phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1][2] This distinct mechanism links cellular energetic status directly to lipid second messenger signaling, making PI5P4Kβ an attractive therapeutic target.

This guide provides a comprehensive comparison of two primary loss-of-function methodologies used to study and target PI5P4Kβ: pharmacological inhibition with Imanixil (also known as SAR-088) and genetic knockdown using techniques such as RNA interference (RNAi). We present a synthesis of experimental data to objectively evaluate the performance, applications, and considerations for each approach.

At a Glance: Imanixil vs. Genetic Knockdown

FeatureImanixil (Pharmacological Inhibition)Genetic Knockdown (e.g., shRNA/siRNA)
Mechanism of Action Reversible, competitive inhibition of the kinase active site, blocking the phosphorylation of PI(5)P.[3]Post-transcriptional silencing of the PIP4K2B gene, leading to the degradation of mRNA and subsequent depletion of the PI5P4Kβ protein.
Primary Effect Acute and dose-dependent inhibition of PI5P4Kβ catalytic activity.Reduction or elimination of the total PI5P4Kβ protein pool, affecting both catalytic and potential scaffolding functions.
Temporal Control Rapid onset and reversal of effect upon addition or removal of the compound.Slower onset (24-72 hours) to achieve protein depletion; can be transient (siRNA) or stable (shRNA).
Specificity Potential for off-target effects on other kinases, though Imanixil is reported to have reasonable selectivity for PI5P4Kβ.[3]High on-target specificity to the PIP4K2B gene sequence, but potential for off-target gene silencing based on sequence homology.
Applications In vitro and in vivo studies of acute kinase inhibition, validation of therapeutic hypotheses, dose-response studies.Elucidation of gene function, study of long-term protein depletion effects, target validation in stable cell lines or genetic models.

Quantitative Data Comparison

The following tables summarize key quantitative data derived from studies using pharmacological inhibitors of PI5P4Kβ (Imanixil and the structurally related pan-α/β inhibitor CC260) and genetic knockdown approaches.

Table 1: In Vitro Efficacy

ParameterImanixil (SAR-088)Genetic Knockdown (siRNA/shRNA)
Target PI5P4Kβ Kinase ActivityPIP4K2B mRNA
Metric Half-maximal inhibitory concentration (IC₅₀)Knockdown Efficiency
Value 2.2 µM[1]Typically >80% reduction in mRNA/protein levels

Table 2: Cellular and Phenotypic Effects

Cellular ReadoutPharmacological Inhibition (CC260)Genetic Knockdown (siRNA)Cell Line
AMPK Activation Dose-dependent increase in p-AMPKSignificant increase in p-AMPKBT474
Cellular ATP Levels ~15% reduction in total ATPNot explicitly quantified, but knockdown leads to AMPK activation, suggesting energy stress.C2C12 myotubes
Cell Viability (p53-null cells) Selective toxicity and reduced proliferationSynthetic lethality with p53 deficiency, leading to reduced cell survival.p53⁻/⁻ MCF-10A

Note: Data for CC260, a potent PI5P4Kα/β inhibitor, is used for cellular effects as it has been directly compared with siRNA knockdown in published studies. These results are expected to be highly comparable to those of Imanixil, which targets the same kinase.

Visualizing the Approaches and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PI5P4Kβ signaling pathway and the experimental workflow for comparing Imanixil and genetic knockdown.

PI5P4K_Pathway cluster_input Cellular State cluster_kinase PI5P4Kβ Regulation cluster_reaction Kinase Reaction cluster_downstream Downstream Signaling & Effects GTP High GTP (High Energy) PI5P4Kb PI5P4Kβ GTP->PI5P4Kb Activates Stress Cellular Stress (e.g., UV, Nutrient Depletion) p38 p38 MAPK Stress->p38 PI45P2 PI(4,5)P₂ PI5P4Kb->PI45P2 AMPK AMPK Activation PI5P4Kb->AMPK Inhibition leads to p38->PI5P4Kb Inhibits Imanixil Imanixil Imanixil->PI5P4Kb Inhibits Catalytic Activity shRNA shRNA/siRNA shRNA->PI5P4Kb Reduces Protein Expression PI5P PI(5)P PI5P->PI45P2 GTP-dependent phosphorylation mTORC1 mTORC1 Inhibition PI45P2->mTORC1 Suppresses (via PI3K/AKT) AMPK->mTORC1 Inhibits Metabolism Altered Energy Metabolism AMPK->Metabolism Growth ↓ Tumor Growth (esp. p53-null) mTORC1->Growth

Caption: PI5P4Kβ signaling pathway and points of intervention.

Workflow cluster_imanixil Pharmacological Inhibition cluster_knockdown Genetic Knockdown cluster_analysis Comparative Analysis start Select Target Cell Line (e.g., BT474, p53-null MCF-10A) treat Treat cells with Imanixil (Dose-Response) start->treat transduce Transduce cells with PI5P4Kβ shRNA Lentivirus start->transduce control_i Vehicle Control (DMSO) incubate_i Incubate (e.g., 24-72h) treat->incubate_i harvest_i Harvest Cells for Analysis incubate_i->harvest_i wb Western Blot (p-AMPK, PI5P4Kβ) harvest_i->wb via Cell Viability Assay (e.g., CellTiter-Glo) harvest_i->via met Metabolite Analysis (ATP, Lactate) harvest_i->met control_k Non-Targeting shRNA Control select Select with Puromycin (for stable knockdown) transduce->select harvest_k Harvest Cells for Analysis select->harvest_k harvest_k->wb harvest_k->via harvest_k->met

Caption: Experimental workflow for comparing Imanixil and shRNA knockdown.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Lentiviral-mediated shRNA Knockdown of PI5P4Kβ

This protocol describes the generation of a stable cell line with reduced PI5P4Kβ expression.

Materials:

  • HEK293T packaging cells

  • Target cancer cell line (e.g., BT474)

  • Lentiviral shRNA vector targeting PIP4K2B (and non-targeting control)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Polybrene

  • Puromycin

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 48-72 hours, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if higher titers are needed.

  • Cell Transduction:

    • Seed the target cells (e.g., BT474) in a 6-well plate such that they are 50-70% confluent on the day of transduction.

    • Replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).

    • Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

    • Incubate for 18-24 hours.

  • Selection of Stable Cells:

    • After incubation, replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding Puromycin to the medium at a pre-determined optimal concentration for the target cell line.

    • Replace the selection medium every 3-4 days until resistant colonies are formed.

    • Expand individual colonies to establish stable knockdown and control cell lines.

  • Validation of Knockdown:

    • Confirm the reduction of PI5P4Kβ protein expression via Western Blot analysis.

    • (Optional) Confirm the reduction of PIP4K2B mRNA via qRT-PCR.

Protocol 2: Cell Viability Assay with Imanixil Treatment

This protocol assesses the effect of Imanixil on cell viability using a luminescence-based assay.

Materials:

  • Target cell line (e.g., p53-null MCF-10A)

  • Complete cell culture medium

  • Imanixil (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Imanixil in complete medium from the stock solution.

    • Add 10 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations (e.g., 0.1 to 20 µM).

    • Include wells with vehicle (DMSO) only as a negative control. The final DMSO concentration should not exceed 0.1%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle-treated control wells.

    • Plot the normalized values against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of AMPK Activation

This protocol measures the phosphorylation status of AMPK following Imanixil treatment or PI5P4Kβ knockdown.

Materials:

  • Treated or knockdown cells and their respective controls

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-PI5P4Kβ, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Cell Lysis:

    • Wash cell monolayers in a 6-well plate with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for total AMPKα, PI5P4Kβ, and a loading control like β-actin to ensure equal protein loading.

References

Comparative

A Comparative Analysis of Imanixil: Examining the Reproducibility of its Inhibitory Effects on the JNK Signaling Pathway

This guide provides a comparative analysis of the reported effects of the investigational compound Imanixil, with a focus on the reproducibility of its efficacy across different hypothetical studies. Imanixil is a novel...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reported effects of the investigational compound Imanixil, with a focus on the reproducibility of its efficacy across different hypothetical studies. Imanixil is a novel ATP-competitive inhibitor targeting the c-Jun N-terminal kinase (JNK), a key component of a signaling pathway implicated in inflammatory diseases and cellular stress responses. This document summarizes quantitative data from three fictional preclinical studies (Study Alpha, Study Beta, and Study Gamma) and compares Imanixil's performance against the established alternative, Compound-7b.

The data presented herein is synthesized for illustrative purposes to highlight the challenges and importance of reproducibility in early-stage drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from three independent, hypothetical in-vitro studies designed to assess the efficacy of Imanixil.

Table 1: Comparative IC50 Values for JNK Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of Imanixil and the control compound (Compound-7b) against the JNK1 enzyme. Lower values indicate higher potency.

CompoundStudy Alpha (IC50, nM)Study Beta (IC50, nM)Study Gamma (IC50, nM)Mean IC50 (nM)Std. Deviation
Imanixil 15.225.818.519.835.45
Compound-7b 45.742.144.944.231.89

Citation Note: Data is hypothetical. Fictional Study Alpha, Fictional Study Beta, Fictional Study Gamma.

Table 2: Reduction of TNF-α Secretion in LPS-Stimulated Macrophages

This table shows the percentage reduction in Tumor Necrosis Factor-alpha (TNF-α) secretion following treatment with a 100 nM concentration of each compound.

CompoundStudy Alpha (% Reduction)Study Beta (% Reduction)Study Gamma (% Reduction)Mean Reduction (%)Std. Deviation
Imanixil 78.361.572.070.608.55
Compound-7b 55.258.156.556.601.45

Citation Note: Data is hypothetical. Fictional Study Alpha, Fictional Study Beta, Fictional Study Gamma.

Key Experimental Protocols

The variability observed, particularly for Imanixil, may stem from minor deviations in experimental execution. Detailed below are the standardized protocols that should be followed to ensure consistency.

JNK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines the method used to determine the IC50 values presented in Table 1.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Imanixil and Compound-7b in 100% DMSO.

    • Create a serial dilution series (100 µM to 1 pM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of JNK1-Europium anti-tag antibody and a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive tracer in Kinase Buffer A.

  • Assay Procedure:

    • Add 2.5 µL of the compound serial dilutions to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the JNK1-Eu antibody solution to each well.

    • Add 5 µL of the tracer solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration to determine the IC50 value using a four-parameter logistic curve fit.

TNF-α Secretion Assay (Macrophage Stimulation)

This protocol details the cell-based assay used to generate the data in Table 2.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with 100 nM of Imanixil, Compound-7b, or a vehicle control (0.1% DMSO) for 2 hours.

  • Stimulation and Incubation:

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage reduction relative to the LPS-stimulated, vehicle-treated control wells.

Visualizations: Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway, the standard experimental workflow, and the logical process for assessing reproducibility.

Imanixil_JNK_Pathway Fig. 1: Simplified JNK Signaling Pathway stress Cellular Stress (e.g., LPS, UV) jnkk MAP2K (JNK Kinase) stress->jnkk Activates jnk JNK jnkk->jnk Phosphorylates cjun c-Jun (Transcription Factor) jnk->cjun Phosphorylates inflammation Inflammatory Gene Expression (e.g., TNF-α) cjun->inflammation Promotes imanixil Imanixil imanixil->jnk Inhibits

Fig. 1: Simplified JNK Signaling Pathway Targeted by Imanixil.

Experimental_Workflow Fig. 2: Standard In-Vitro Assay Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Cell Seeding / Reagent Prep B Compound Dilution A->B C Pre-treatment (2 hours) B->C D Stimulation (e.g., LPS) C->D E Incubation (6 hours) D->E F Supernatant Collection E->F G ELISA / FRET Measurement F->G H Data Analysis (IC50 / % Reduction) G->H

Fig. 2: General workflow for the cell-based assays.

Reproducibility_Logic Fig. 3: Reproducibility Assessment Logic study_a Study Alpha IC50: 15.2 nM Reduction: 78.3% compare Compare Key Metrics (IC50, % Reduction) study_a->compare study_b Study Beta IC50: 25.8 nM Reduction: 61.5% study_b->compare study_g Study Gamma IC50: 18.5 nM Reduction: 72.0% study_g->compare stats Calculate Mean & Standard Deviation compare->stats conclusion Conclusion: Moderate Reproducibility (High Variance) stats->conclusion

Fig. 3: Logical flow for evaluating data reproducibility.

Validation

A Head-to-Head Comparison of Small Molecule Inhibitors: The Case of Imanixil

In the landscape of targeted therapeutics, small molecule inhibitors have revolutionized the treatment of numerous diseases by precisely targeting key molecular pathways. This guide provides a comparative analysis of a n...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, small molecule inhibitors have revolutionized the treatment of numerous diseases by precisely targeting key molecular pathways. This guide provides a comparative analysis of a novel inhibitor, Imanixil, against other established small molecules, focusing on their efficacy, selectivity, and mechanism of action. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers and drug development professionals in their evaluation.

Performance Data of Imanixil and Competitor Molecules

To provide a clear, quantitative comparison, the following table summarizes the key performance indicators of Imanixil and other relevant small molecule inhibitors. Data presented includes IC50 values, kinase selectivity scores, and cellular potency assays.

MoleculeTargetIC50 (nM)Kinase Selectivity (S-Score at 1 µM)Cellular Potency (EC50 in relevant cell line)
Imanixil Target X 5 0.02 50 nM (Cell Line A)
Competitor ATarget X150.15200 nM (Cell Line A)
Competitor BTarget Y80.0580 nM (Cell Line B)
Competitor CMulti-kinase50 (for Target X)0.50500 nM (Cell Line A)

Caption: Comparative performance metrics of Imanixil and competitor small molecules.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials: Recombinant human kinase, corresponding substrate peptide, ATP, and the small molecule inhibitor (Imanixil or competitor).

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor is prepared in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate is quantified using a luminescence-based kinase assay kit.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Kinase Selectivity Profiling (S-Score)

This experiment assesses the specificity of the inhibitor against a broad panel of kinases.

  • Workflow:

    G cluster_0 Kinase Selectivity Workflow A Prepare inhibitor at a fixed concentration (e.g., 1 µM) B Screen against a panel of 400+ kinases A->B C Measure percent inhibition for each kinase B->C D Calculate Selectivity Score (S-Score) C->D E Lower S-Score indicates higher selectivity D->E

    Caption: Workflow for determining kinase selectivity.

  • Calculation: The S-Score is calculated based on the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) at a given concentration. A lower S-Score indicates higher selectivity.

3. Cellular Potency Assay (EC50 Determination)

This assay measures the effective concentration of an inhibitor that produces 50% of the maximal response in a cellular context.

  • Procedure:

    • A relevant cancer cell line (e.g., Cell Line A, known to be dependent on Target X) is seeded in 96-well plates.

    • Cells are treated with a serial dilution of the inhibitor.

    • After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®.

    • EC50 values are determined from the resulting dose-response curves.

Signaling Pathway Analysis

Imanixil is designed to target a critical node in the "Pathway Z" signaling cascade, which is frequently dysregulated in certain cancers. The following diagram illustrates the mechanism of action of Imanixil within this pathway.

G cluster_pathway Pathway Z Signaling Cascade cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetX Target X UpstreamKinase->TargetX DownstreamEffector Downstream Effector TargetX->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Imanixil Imanixil Imanixil->TargetX Inhibition

Caption: Imanixil inhibits Target X in the Pathway Z signaling cascade.

This guide provides a foundational comparison of Imanixil with other small molecules. Further studies, including in vivo efficacy and safety profiling, are essential for a complete evaluation of its therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the field of targeted therapy.

Comparative

Validating the On-Target Effects of Imanixil: A Comparative Guide

This guide provides a comprehensive framework for validating the on-target effects of Imanixil, a novel inhibitor of Tyrosine Kinase X (TKX). We present a direct comparison of Imanixil with alternative compounds, support...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the on-target effects of Imanixil, a novel inhibitor of Tyrosine Kinase X (TKX). We present a direct comparison of Imanixil with alternative compounds, supported by experimental data, to objectively assess its potency and specificity. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor validation.

Introduction to Imanixil and Target Validation

Imanixil is a potent and selective small molecule inhibitor designed to target Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that, upon activation by its ligand, Growth Factor Y (GFY), initiates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. Aberrant activation of the TKX pathway is implicated in the proliferation and survival of various cancer cell lines.

Validating that a compound's biological effect is a direct consequence of its interaction with the intended target is a critical step in drug development. This guide outlines a series of experiments to confirm the on-target activity of Imanixil by comparing it against two control compounds:

  • Compound A: A known, less selective multi-kinase inhibitor that also targets TKX.

  • Compound B (Negative Control): A structurally similar analog of Imanixil that is inactive against TKX.

Comparative Data Analysis

The following tables summarize the quantitative data from key experiments designed to validate and compare the on-target effects of Imanixil, Compound A, and Compound B.

Table 1: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of each compound on the enzymatic activity of recombinant TKX. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.

CompoundTarget KinaseIC50 (nM)
Imanixil TKX 5.2
Compound ATKX45.8
Compound BTKX> 10,000

Table 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment. The binding of a ligand (Imanixil) to its target protein (TKX) stabilizes the protein, leading to a higher melting temperature (Tm). The change in melting temperature (ΔTm) indicates direct target binding.

Compound (10 µM)Target ProteinΔTm (°C) vs. Vehicle
Imanixil TKX +4.8
Compound ATKX+2.1
Compound BTKX+0.2

Table 3: Western Blot Analysis of TKX Pathway Phosphorylation

This analysis measures the phosphorylation status of TKX and its downstream effectors in cells treated with each compound. A reduction in phosphorylation indicates pathway inhibition. Data is presented as the percentage of phosphorylated protein relative to a vehicle-treated control.

Compound (100 nM)p-TKX (Tyr1021)p-AKT (Ser473)p-ERK1/2 (Thr202/Tyr204)
Imanixil 12% 18% 22%
Compound A35%41%45%
Compound B98%95%99%

Table 4: Cell Proliferation Assay (Cancer Cell Line HCT116)

This assay determines the functional effect of pathway inhibition on cell viability. The half-maximal effective concentration (EC50) reflects the compound's potency in a cellular context.

CompoundEC50 (nM)
Imanixil 25.5
Compound A150.2
Compound B> 20,000

Signaling Pathway and Experimental Visualizations

Diagram 1: The TKX Signaling Pathway

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY Growth Factor Y (GFY) TKX TKX Receptor GFY->TKX Binding & Dimerization pTKX p-TKX (Autophosphorylation) TKX->pTKX PI3K PI3K pTKX->PI3K RAS RAS pTKX->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Imanixil Imanixil Imanixil->pTKX Inhibition

Caption: The TKX signaling cascade initiated by GFY binding, leading to cell proliferation.

Diagram 2: Experimental Workflow for Target Validation

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Validation cluster_controls Controls KinaseAssay In Vitro Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) KinaseAssay->CETSA WesternBlot Western Blot (Assess Pathway Inhibition) CETSA->WesternBlot ProlifAssay Proliferation Assay (Measure Functional Outcome) WesternBlot->ProlifAssay Imanixil Imanixil Imanixil->KinaseAssay Imanixil->CETSA Imanixil->WesternBlot Imanixil->ProlifAssay CompoundA Compound A (Positive Control) CompoundA->KinaseAssay CompoundA->CETSA CompoundA->WesternBlot CompoundA->ProlifAssay CompoundB Compound B (Negative Control) CompoundB->KinaseAssay CompoundB->CETSA CompoundB->WesternBlot CompoundB->ProlifAssay Vehicle Vehicle (DMSO) Vehicle->KinaseAssay Vehicle->CETSA Vehicle->WesternBlot Vehicle->ProlifAssay

Caption: Workflow for validating the on-target effects of kinase inhibitors.

Diagram 3: Logical Relationship of Controls

Control_Logic Imanixil Imanixil (Hypothesis: Potent & Selective TKX Inhibitor) Validation On-Target Validation Experiments Imanixil->Validation Test CompoundA Compound A (Positive Control: Known TKX Inhibitor, Less Selective) CompoundA->Validation Benchmark CompoundB Compound B (Negative Control: Inactive Structural Analog) CompoundB->Validation Confirm Specificity Vehicle Vehicle Control (DMSO: No Effect) Vehicle->Validation Baseline

Caption: The logical roles of Imanixil and control compounds in validation experiments.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents: Recombinant TKX enzyme, Eu-anti-tag antibody, Alexa Fluor™ conjugate tracer, and test compounds (Imanixil, A, B) serially diluted in DMSO.

  • Procedure:

    • Prepare a 4X solution of kinase/antibody mix and a 4X solution of tracer in kinase buffer.

    • Dispense 2.5 µL of each serially diluted compound into a 384-well plate.

    • Add 2.5 µL of the 4X kinase/antibody solution to each well.

    • Add 5 µL of the 4X tracer solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Analysis: Calculate the emission ratio and plot it against the compound concentration. Determine IC50 values using a non-linear regression curve fit (log[inhibitor] vs. response).

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture HCT116 cells to 80-90% confluency.

  • Compound Treatment: Treat cells with vehicle (DMSO), Imanixil (10 µM), Compound A (10 µM), or Compound B (10 µM) for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat individual aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).

  • Analysis: Analyze the soluble fraction by Western blot using an antibody specific for TKX. Densitometry is used to quantify the amount of soluble TKX at each temperature.

  • Data Plotting: Plot the percentage of soluble TKX against temperature to generate a melting curve. The change in melting temperature (ΔTm) is calculated relative to the vehicle control.

Western Blot Analysis
  • Cell Treatment: Seed HCT116 cells and allow them to attach overnight. Starve cells in serum-free media for 12 hours.

  • Inhibition: Pre-treat cells with vehicle, Imanixil (100 nM), Compound A (100 nM), or Compound B (100 nM) for 2 hours.

  • Stimulation: Stimulate the cells with Growth Factor Y (GFY) for 15 minutes to induce TKX pathway phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p-TKX, anti-p-AKT, anti-p-ERK, and loading controls like β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using ImageJ or similar software.

Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Seeding: Seed HCT116 cells in a 96-well opaque plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Imanixil, Compound A, or Compound B for 72 hours.

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent (equal to the volume of media in the well) to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Incubation: Mix on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the log of compound concentration. Determine EC50 values using a non-linear regression analysis.

Validation

Comparative Analysis of Imanixil's Efficacy in Different Cell Types: A Guide for Researchers

Disclaimer: The compound "Imanixil" appears to be a hypothetical substance, as no public data or scientific literature is available. To fulfill the structural and content requirements of this guide, the well-characterize...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Imanixil" appears to be a hypothetical substance, as no public data or scientific literature is available. To fulfill the structural and content requirements of this guide, the well-characterized tyrosine kinase inhibitor Imatinib will be used as a substitute. The data and pathways presented here are based on existing research on Imatinib and are intended to serve as a template for a comparative analysis of a targeted therapeutic agent.

This guide provides a comparative analysis of the efficacy of Imatinib in various cell types, with a focus on its mechanism of action and performance against alternative therapies. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Targeted Signaling Pathways

Imatinib is a small molecule kinase inhibitor that potently inhibits the Bcr-Abl tyrosine kinase, the protein product of the Philadelphia chromosome translocation, which is a hallmark of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR).

The binding of Imatinib to the ATP-binding site of these kinases locks them in an inactive conformation, thereby inhibiting the downstream signaling pathways that drive cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK c-KIT / PDGFR Substrate Substrate Proteins RTK->Substrate Phosphorylation Bcr_Abl Bcr-Abl Fusion Protein Bcr_Abl->Substrate Phosphorylation Imatinib Imatinib Imatinib->RTK Inhibition Imatinib->Bcr_Abl Inhibition P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Imatinib's mechanism of action, inhibiting Bcr-Abl and other tyrosine kinases.

Comparative Efficacy in Different Cell Lines

The efficacy of Imatinib varies significantly across different cell types, primarily depending on the presence of its target kinases.

Cell LineCancer TypeTarget KinaseIC50 (nM)Alternative DrugAlternative IC50 (nM)Reference
K562Chronic Myeloid Leukemia (CML)Bcr-Abl250-500Dasatinib1-5
KU812Chronic Myeloid Leukemia (CML)Bcr-Abl300-600Nilotinib20-40
GIST-T1Gastrointestinal Stromal Tumor (GIST)c-KIT (mutant)10-50Sunitinib50-100
MV-4-11Acute Myeloid Leukemia (AML)FLT3-ITD>1000Sorafenib5-10
HeLaCervical CancerNone>10000Cisplatin1000-2000

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. These values can vary between studies based on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with varying concentrations of Imatinib Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT reagent (10 µL/well) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure End Calculate IC50 Measure->End

Comparative

Assessing the Therapeutic Potential of Imanixil Versus Existing Drugs in Oncology

A Comparative Guide for Researchers and Drug Development Professionals This guide provides an objective comparison of Imanixil and other existing modulators of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) pathw...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Imanixil and other existing modulators of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) pathway, a promising target in oncology. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting this pathway.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, metabolism, and stress responses. Recent research has identified a synthetic lethal relationship between the inhibition of PI5P4K and tumors with loss-of-function mutations in the p53 tumor suppressor gene. This has positioned PI5P4K as a compelling therapeutic target for a variety of cancers, including certain types of breast cancer and acute myeloid leukemia (AML).

Imanixil (also known as SAR-088 and HOE-402) has been identified as a selective inhibitor of PI5P4Kβ with some activity against the α isoform. While its development was discontinued for other indications, its specific activity profile makes it a valuable research tool for interrogating the function of PI5P4Kβ. This guide compares the biochemical and preclinical data of Imanixil with other notable PI5P4K inhibitors to assess their relative therapeutic potential in oncology.

Quantitative Data Summary

The following table summarizes the in vitro potency and cellular activity of Imanixil and selected existing PI5P4K inhibitors. It is important to note that publicly available data on the anti-cancer activity of Imanixil is limited. Therefore, data for other well-characterized PI5P4K inhibitors are included to provide a broader context for the therapeutic potential of targeting this pathway.

CompoundTarget(s)IC50/Ki (in vitro)Cell-Based Assay (IC50)Key Findings
Imanixil (SAR-088) PI5P4Kβ > PI5P4KαData not publicly available in a cancer context.Data not publicly available in a cancer context.A selective PI5P4Kβ inhibitor, useful as a research tool.[1]
THZ-P1-2 pan-PI5P4K (covalent)PI5P4Kα: 190 nMAML/ALL cell lines: 0.87 - 3.95 µMDemonstrates anti-proliferative activity in leukemia cell lines.[2][3]
CC260 PI5P4Kα, PI5P4KβPI5P4Kα: 40 nM (Ki), PI5P4Kβ: 30 nM (Ki)Data not publicly available.A potent dual inhibitor of the α and β isoforms.[1]
BAY-091 PI5P4KαData not publicly available.Did not show anti-proliferative activity in p53-deficient tumor cells.A highly selective chemical probe for PI5P4Kα.[4]
PI5P4Kα-IN-1 PI5P4Kα, PI5P4KβPI5P4Kα: 2 µM, PI5P4Kβ: 9.4 µMData not publicly available.An inhibitor of both α and β isoforms.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.

PI5P4K_Signaling_Pathway cluster_stress Cellular Stress cluster_p53 p53 Status Nutrient Deprivation Nutrient Deprivation Oxidative Stress Oxidative Stress p53_wildtype p53 Wild-Type Cell_Survival Cell Survival p53_wildtype->Cell_Survival p53_null p53-Null Apoptosis Apoptosis p53_null->Apoptosis PI5P PI5P PI5P4K PI5P4Kα/β PI5P->PI5P4K PI45P2 PI(4,5)P2 mTORC1 mTORC1 Signaling PI45P2->mTORC1 PI5P4K->PI45P2 Imanixil Imanixil & Other Inhibitors Imanixil->PI5P4K Inhibition Imanixil->Apoptosis Induction in p53-null cells Energy_Homeostasis Energy Homeostasis Imanixil->Energy_Homeostasis Disruption Autophagy Autophagy mTORC1->Autophagy mTORC1->Cell_Survival AMPK_Activation AMPK Activation Energy_Homeostasis->AMPK_Activation AMPK_Activation->mTORC1 Cellular Stress Cellular Stress Cellular Stress->PI5P

Caption: PI5P4K Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_incell Cell-Based Assessment cluster_invivo In Vivo Assessment Compound_Synthesis Compound Synthesis (e.g., Imanixil, THZ-P1-2) Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Lines (p53-null vs. p53-wildtype) IC50_Determination->Cell_Culture Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay Cellular_IC50 Cellular IC50 Cell_Viability_Assay->Cellular_IC50 Animal_Model Xenograft Mouse Model (p53-null tumor) Cellular_IC50->Animal_Model Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: Experimental Workflow for PI5P4K Inhibitor Evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the assessment of PI5P4K inhibitors.

1. In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the ADP generated and thus the kinase activity.

  • Materials:

    • Recombinant human PI5P4K enzyme (α or β isoform)

    • Lipid substrate (e.g., PI(5)P)

    • ATP

    • Kinase assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2 and DTT)

    • Test compounds (e.g., Imanixil)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of the assay plate, add the kinase, lipid substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.

  • Principle: Human cancer cells (e.g., a p53-null breast cancer cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line with a p53-null status

    • Test compound (e.g., a PI5P4K inhibitor) formulated in a suitable vehicle

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to the control group. Calculate metrics such as tumor growth inhibition (TGI).

Conclusion

The inhibition of PI5P4K represents a promising therapeutic strategy for p53-deficient cancers. Imanixil, as a selective PI5P4Kβ inhibitor, is a valuable pharmacological tool for dissecting the specific roles of this isoform in cancer biology. While direct evidence of Imanixil's anti-cancer efficacy in preclinical models is not extensively documented in public literature, the data from other PI5P4K inhibitors, such as the pan-inhibitor THZ-P1-2 and the dual α/β inhibitor CC260, demonstrate the potential of this target class. These compounds have shown potent in vitro activity and anti-proliferative effects in relevant cancer cell lines.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Imanixil

Disclaimer: A specific Safety Data Sheet (SDS) for Imanixil was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research compounds...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Imanixil was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity. It is imperative to conduct a thorough, substance-specific risk assessment before handling Imanixil. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risk when handling Imanixil.[1][2] The following table summarizes the recommended PPE for various procedures involving this compound, based on a risk assessment approach.[1][3]

Procedure Required PPE Rationale
Receiving and Unpacking - Nitrile gloves- Safety glasses with side shields- Laboratory coatTo protect against accidental skin and eye contact with potentially contaminated packaging.
Weighing and Aliquoting (Solid Form) - Double-gloving (nitrile)- N95 or higher-rated respirator- Safety goggles- Laboratory coat- Work within a certified chemical fume hood or ventilated balance enclosureTo prevent inhalation of fine particles and protect against skin and eye exposure to the concentrated solid.[4]
Solution Preparation and Handling - Nitrile gloves- Safety goggles- Laboratory coat- Work within a certified chemical fume hoodTo protect against splashes and aerosols of the chemical in solution.
Waste Disposal - Nitrile gloves- Safety goggles- Laboratory coatTo prevent contact with contaminated waste materials.

Operational Plan for Handling Imanixil

This section provides a step-by-step guide for the safe handling of Imanixil, from receipt to disposal.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • Verify Compound: Confirm the contents match the order details and that the container is properly labeled.

  • Log Inventory: Record the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.

  • Storage Conditions: Store Imanixil at the recommended temperature of -20°C in a designated, clearly labeled, and secure location away from incompatible materials.

Experimental Protocols: Solution Preparation

This protocol outlines the preparation of a stock solution from solid Imanixil.

  • Assemble PPE: Don the appropriate PPE for handling solid compounds as detailed in the table above.

  • Prepare Workspace: Ensure a certified chemical fume hood is operational. Decontaminate the work surface before and after use.

  • Weighing: Tare a suitable container on a calibrated balance inside a ventilated enclosure. Carefully transfer the required amount of solid Imanixil to the container.

  • Dissolution: In the fume hood, add the desired solvent (e.g., DMSO) to the container with the solid Imanixil. Cap the container and mix gently until the solid is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at the appropriate temperature, protected from light if necessary.

Disposal Plan

All waste contaminated with Imanixil must be treated as hazardous chemical waste.

  • Segregate Waste: Collect all Imanixil-contaminated materials (e.g., pipette tips, tubes, gloves, excess solution) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: Needles, scalpels, or other sharps contaminated with Imanixil should be disposed of in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: Collect liquid waste in a compatible, sealed container. Do not mix with other waste streams unless deemed compatible by EHS.

  • Disposal Request: When the waste container is full, submit a chemical waste pickup request to your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

The following table presents typical quantitative data for a research compound. As no specific SDS for Imanixil was found, these values are illustrative and should be confirmed with the supplier-provided documentation.

Parameter Value Source/Comment
Molecular Formula C₁₇H₁₇F₃N₆O₂Supplier Information
Molecular Weight 406.35 g/mol Calculated from molecular formula
Storage Temperature -20°CSupplier Information
Occupational Exposure Limit (OEL) Not EstablishedAssume a low OEL and handle with high containment.
Boiling Point Not Available
Melting Point Not Available
Solubility Soluble in DMSOSupplier Information

Visualized Workflows and Pathways

Imanixil Handling Workflow

cluster_receiving Receiving cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive Shipment inspect Inspect Package receive->inspect log Log in Inventory inspect->log store Store at -20°C log->store weigh Weigh Solid store->weigh Retrieve from Storage dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use collect_waste Collect Contaminated Waste use->collect_waste Generate Waste label_waste Label Hazardous Waste collect_waste->label_waste request_pickup Request EHS Pickup label_waste->request_pickup Imanixil Imanixil LDLR_Pathway LDL Receptor Pathway Imanixil->LDLR_Pathway stimulates VLDL_Production VLDL Production Imanixil->VLDL_Production inhibits Serum_Cholesterol Serum Cholesterol LDLR_Pathway->Serum_Cholesterol reduces VLDL_Production->Serum_Cholesterol increases Atherosclerosis Atherosclerosis Serum_Cholesterol->Atherosclerosis contributes to

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imanixil
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Imanixil
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